molecular formula C7H10N2O B070243 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde CAS No. 185910-12-7

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

Cat. No.: B070243
CAS No.: 185910-12-7
M. Wt: 138.17 g/mol
InChI Key: RTPPLWUJHUAFLS-UHFFFAOYSA-N
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Description

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde is a strategically valuable, multi-functional heterocyclic building block in organic synthesis and medicinal chemistry. Its structure incorporates a reactive aldehyde group on an imidazole core that is sterically influenced by methyl substituents at the 1, 4, and 5 positions. This configuration makes it a privileged precursor for synthesizing a wide array of complex molecules. A primary research application is its use as a key intermediate in the preparation of substituted imidazolium salts, which serve as N-heterocyclic carbene (NHC) precursors. These NHCs are indispensable ligands in organometallic chemistry and catalysis, facilitating cross-coupling reactions, olefin metathesis, and other transformative processes. Furthermore, the aldehyde functionality is highly amenable to condensation reactions, allowing for the facile synthesis of imine-linked ligands, Schiff base complexes, and larger macrocyclic structures. In drug discovery, this compound provides a versatile scaffold for constructing libraries of potential bioactive agents targeting enzymes and receptors that recognize imidazole-based motifs, such as those found in histamine and purine derivatives. Its well-defined stereoelectronic properties are crucial for modulating the reactivity and stability of the resulting compounds, offering researchers a high degree of control in molecular design.

Properties

IUPAC Name

1,4,5-trimethylimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-6(2)9(3)7(4-10)8-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPPLWUJHUAFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595114
Record name 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185910-12-7
Record name 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde: Core Basic Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Versatile Heterocyclic Aldehyde

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde is a substituted imidazole derivative characterized by the presence of three methyl groups at the 1, 4, and 5 positions of the imidazole ring, and a carbaldehyde (formyl) group at the 2-position. This compound belongs to the broader class of imidazole-containing molecules, which are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and their ability to participate in a wide range of chemical transformations.[1][2] This technical guide provides a comprehensive overview of the core basic properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from the known characteristics of substituted imidazoles. The presence of the electron-donating methyl groups is expected to increase the electron density of the imidazole ring, thereby influencing its basicity and reactivity.

PropertyValue/InformationSource
CAS Number 185910-12-7[3]
Molecular Formula C₇H₁₀N₂O[3]
Molecular Weight 138.17 g/mol [3]
Physical Form Powder[1]
Melting Point 82-86 °C[1]
pKa (Predicted) Due to the electron-donating nature of the three methyl groups, the pKa of the conjugate acid is expected to be slightly higher than that of unsubstituted imidazole (pKa ≈ 7). This increased basicity makes the pyridine-like nitrogen more susceptible to protonation.N/A
Solubility (Predicted) Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[4] Solubility in water is likely to be moderate and pH-dependent, with increased solubility in acidic aqueous solutions due to the formation of the protonated imidazolium salt.[5]N/A
InChI InChI=1S/C7H10N2O/c1-5-6(2)9(3)7(4-10)8-5/h4H,1-3H3[1]
InChI Key RTPPLWUJHUAFLS-UHFFFAOYSA-N[1]

Synthesis and Reactivity

The synthesis of this compound can be approached through formylation of the corresponding 1,4,5-trimethyl-1H-imidazole precursor. A common and effective method for introducing a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)

This protocol is a general representation and may require optimization for the specific substrate.

Materials:

  • 1,4,5-trimethyl-1H-imidazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Sodium acetate or other suitable base for workup

  • Ice

  • Apparatus for inert atmosphere reaction

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) in the anhydrous solvent to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while maintaining the temperature at 0 °C. This in situ generates the Vilsmeier reagent, a chloroiminium salt.

  • After the addition is complete, allow the mixture to stir at 0 °C for a specified time to ensure complete formation of the reagent.

  • Add a solution of 1,4,5-trimethyl-1H-imidazole in the anhydrous solvent dropwise to the reaction mixture, again maintaining the temperature at or below room temperature.

  • After the addition, the reaction mixture is typically heated to a specific temperature (e.g., 60-80 °C) and stirred for several hours to drive the formylation to completion.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction mixture in an ice bath.

  • Carefully quench the reaction by the slow addition of a cold aqueous solution of a base, such as sodium acetate or sodium carbonate, to hydrolyze the intermediate iminium salt to the aldehyde.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_intermediate Iminium Intermediate Vilsmeier_reagent->Iminium_intermediate Electrophilic Attack Imidazole 1,4,5-Trimethyl- 1H-imidazole Imidazole->Iminium_intermediate Product 1,4,5-Trimethyl-1H- imidazole-2-carbaldehyde Iminium_intermediate->Product Hydrolysis Aqueous Workup (Hydrolysis) Hydrolysis->Product

Figure 1. Generalized workflow for the Vilsmeier-Haack formylation of 1,4,5-trimethyl-1H-imidazole.

Reactivity Profile

The aldehyde group at the 2-position of the imidazole ring is a versatile functional handle for a variety of chemical transformations.

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Reactions with primary amines can yield imines (Schiff bases), while reactions with hydrazines can form hydrazones. These reactions are fundamental in the synthesis of more complex derivatives.[6][7]

  • Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents or reduced to the primary alcohol with reducing agents like sodium borohydride.

  • Decarbonylation: Imidazole-2-carbaldehydes have been reported to undergo decarbonylation reactions under certain conditions, such as heating in ethanol, to yield the corresponding imidazole.[8]

  • Wittig and Related Reactions: The aldehyde can participate in Wittig-type reactions to form alkenes, providing a route for carbon-carbon bond formation.

Biological and Pharmacological Context

While specific biological activities for this compound have not been extensively documented, the broader class of imidazole derivatives exhibits a wide range of pharmacological effects, including:

  • Antifungal Activity: Many imidazole-based compounds function as antifungal agents by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes.[9]

  • Antibacterial Activity: Certain imidazole derivatives have demonstrated efficacy against various bacterial strains by mechanisms that may involve interference with DNA replication or cell wall synthesis.[2]

  • Anticancer Activity: Some substituted imidazoles have shown potential as anticancer agents, with mechanisms that can include the induction of apoptosis or the inhibition of specific enzymes involved in cancer cell proliferation.[10]

  • Enzyme Inhibition: The imidazole moiety is a key component of the amino acid histidine and is often found in the active sites of enzymes. Synthetic imidazole derivatives can act as inhibitors of various enzymes, such as phosphodiesterases (PDEs).[11]

Given this context, this compound represents a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The aldehyde functionality allows for the straightforward introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships.

Biological_Activities Imidazole_Core Imidazole Core Structure Antifungal Antifungal Activity (e.g., Ergosterol Biosynthesis Inhibition) Imidazole_Core->Antifungal Antibacterial Antibacterial Activity (e.g., DNA Replication Interference) Imidazole_Core->Antibacterial Anticancer Anticancer Activity (e.g., Apoptosis Induction) Imidazole_Core->Anticancer Enzyme_Inhibition Enzyme Inhibition (e.g., PDE Inhibition) Imidazole_Core->Enzyme_Inhibition

Figure 2. General biological activities associated with the imidazole scaffold.

Spectroscopic Data (Predicted and Analog-Based)

¹H NMR:

  • Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.[1]

  • Methyl Protons (-CH₃): Three distinct singlets are expected for the methyl groups at the 1, 4, and 5 positions. The N-methyl protons would likely appear in the range of δ 3.5-4.0 ppm, while the C-methyl protons would be further upfield, around δ 2.0-2.5 ppm.[1]

¹³C NMR:

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically δ 180-190 ppm.[12]

  • Imidazole Ring Carbons: Three signals corresponding to C2, C4, and C5. The C2 carbon, attached to the aldehyde, would be significantly downfield.

  • Methyl Carbons (-CH₃): Three signals in the upfield region.

IR Spectroscopy:

  • C=O Stretch (Aldehyde): A strong absorption band around 1700 cm⁻¹.[1][13]

  • C=N and C=C Stretches (Imidazole Ring): Absorptions in the region of 1500-1650 cm⁻¹.[13]

  • C-H Stretches (Methyl and Aldehyde): Bands in the region of 2850-3000 cm⁻¹ and around 2700-2800 cm⁻¹, respectively.

Mass Spectrometry:

  • Molecular Ion (M⁺): A peak at m/z = 138, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation patterns would involve the loss of the formyl group (M-29) and subsequent fragmentation of the imidazole ring.

Conclusion

This compound is a versatile building block with significant potential in medicinal chemistry and materials science. Its physicochemical properties, influenced by the trimethyl substitution pattern, and the reactivity of the aldehyde functionality make it an attractive starting material for the synthesis of a diverse range of novel compounds. Further experimental investigation into its specific basicity, solubility, and biological activities is warranted to fully elucidate its potential for drug discovery and other applications. This guide provides a foundational understanding for researchers to build upon in their exploration of this promising heterocyclic compound.

References

Technical Guide: 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 185910-12-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde, a key heterocyclic building block in synthetic and medicinal chemistry. This document details its chemical properties, spectroscopic data, and its emerging role as a versatile intermediate in the development of novel therapeutic agents and functional materials.

Chemical and Physical Properties

This compound is a substituted imidazole featuring a reactive aldehyde group at the 2-position, flanked by methyl groups at the 1, 4, and 5-positions. This substitution pattern imparts specific steric and electronic properties that make it a valuable precursor in organic synthesis.

PropertyValue
CAS Number 185910-12-7
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
IUPAC Name This compound

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectroscopy Data
¹H NMR δ 9.73 (s, 1H, -CHO), δ 2.46 (s, 6H, 2 x -CH₃ at C4/C5), Additional signal for -CH₃ at N1.
Infrared (IR) ~1700 cm⁻¹ (strong, C=O stretch)

Synthesis

General Experimental Approach: Lithiation and Formylation

A common strategy for introducing a formyl group at the C2 position of an imidazole is through lithiation followed by quenching with a formylating agent.

Disclaimer: The following is a generalized protocol based on known chemical transformations for similar compounds and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Materials:

  • 1,4,5-trimethyl-1H-imidazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inlet for inert gas is charged with 1,4,5-trimethyl-1H-imidazole dissolved in anhydrous THF.

  • Lithiation: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel while maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete lithiation at the C2 position.

  • Formylation: Anhydrous DMF is added dropwise to the reaction mixture. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

  • Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

G cluster_synthesis Synthesis Workflow Start 1,4,5-trimethyl-1H-imidazole in THF Lithiation Cool to -78°C Add n-BuLi Start->Lithiation Step 1 Formylation Add DMF Lithiation->Formylation Step 2 Quench Add sat. aq. NH4Cl Formylation->Quench Step 3 Workup Extract with Et2O Wash with brine Quench->Workup Step 4 Purification Dry over MgSO4 Column Chromatography Workup->Purification Step 5 Product 1,4,5-Trimethyl-1H-imidazole- 2-carbaldehyde Purification->Product Final Product G cluster_application Research and Development Logic Compound 1,4,5-Trimethyl-1H-imidazole- 2-carbaldehyde Intermediate Versatile Chemical Intermediate Compound->Intermediate Derivatives Synthesis of Novel Derivatives Intermediate->Derivatives Chemical Modification Screening Biological Screening Derivatives->Screening Assay Development Lead Lead Compound Identification Screening->Lead Hit-to-Lead Optimization

Unveiling the Synthesis of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde, a key heterocyclic building block. The core of this document focuses on the initial reported synthesis of this compound, presenting detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis: Formylation of 1,4,5-Trimethyl-1H-imidazole

The discovery of the synthesis of this compound is detailed in patent literature, specifically WO2010017055A2. The method involves the direct formylation of the precursor, 1,4,5-trimethyl-1H-imidazole, via a lithiation reaction followed by quenching with an electrophilic formylating agent.

Experimental Protocol

The following procedure outlines the seminal synthesis of this compound as described in the patent literature[1].

Materials:

  • 1,4,5-trimethyl-1H-imidazole

  • Dry Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (2.5 M in hexane)

  • Dry N,N-Dimethylformamide (DMF)

Procedure:

  • A solution of 1,4,5-trimethyl-1H-imidazole (550 mg, 5 mmol) in dry tetrahydrofuran (15 mL) is prepared in a suitable reaction vessel under an inert atmosphere.

  • The solution is cooled to -40 °C.

  • n-Butyllithium (3 mL, 2.5 M in hexane) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at -40 °C for 2 hours to ensure complete lithiation.

  • After the stirring period, the solution is further cooled to -70 °C.

  • Dry N,N-dimethylformamide (840 mg, 11.5 mmol) is added to the reaction mixture at -70 °C.

  • The reaction is allowed to proceed, resulting in the formation of the desired product, this compound.

It is important to note that the patent does not provide details on the work-up, purification, or yield of the final product.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound as extracted from the source literature.

Reactant/ReagentMolecular Weight ( g/mol )Amount (mg)Moles (mmol)Volume (mL)Molarity (M)
1,4,5-trimethyl-1H-imidazole110.165505--
n-Butyllithium (n-BuLi)64.06-7.532.5
N,N-Dimethylformamide (DMF)73.0984011.5--
Tetrahydrofuran (THF)72.11--15-

Synthetic Workflow

The synthesis of this compound can be visualized as a two-step process: lithiation of the imidazole ring followed by formylation.

Synthesis_Workflow reagents1 n-BuLi, Dry THF -40°C, 2h reagents2 Dry DMF -70°C start 1,4,5-Trimethyl-1H-imidazole intermediate 2-Lithio-1,4,5-trimethyl-1H-imidazole start:e->intermediate:w Lithiation product This compound intermediate:e->product:w Formylation Logical_Relationship Imidazole Imidazole Ring (Electron Rich at C2) Deprotonation Deprotonation at C2 Imidazole->Deprotonation Base n-Butyllithium (Strong Base) Base->Deprotonation abstracts proton from Carbanion Imidazolyl Anion (Nucleophilic Carbanion) Deprotonation->Carbanion forms Attack Nucleophilic Attack Carbanion->Attack attacks Electrophile DMF (Electrophilic Carbonyl) Electrophile->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate forms Elimination Elimination of Dimethylamine Oxide Intermediate->Elimination Product Aldehyde Product Elimination->Product yields

References

Spectroscopic Profile of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on established principles and analysis of structurally related imidazole derivatives. Detailed, generalized experimental protocols for acquiring such data are provided to guide researchers in their laboratory work. Furthermore, this guide includes workflow visualizations for the general synthesis and spectroscopic characterization of this compound, rendered using Graphviz to ensure clarity and adherence to specified formatting guidelines. This document is intended to serve as a valuable resource for scientists and professionals engaged in research and development involving substituted imidazole compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of similar compounds and general spectroscopic principles. Researchers should verify this data through experimentation.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5 - 10.5Singlet1HAldehyde H (-CHO)
~3.7 - 3.9Singlet3HN-CH₃ (Position 1)
~2.2 - 2.4Singlet3HC-CH₃ (Position 5)
~2.1 - 2.3Singlet3HC-CH₃ (Position 4)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~180 - 185Aldehyde C=O
~145 - 150C2 (Imidazole Ring)
~135 - 140C5 (Imidazole Ring)
~125 - 130C4 (Imidazole Ring)
~30 - 35N-CH₃ (Position 1)
~10 - 15C-CH₃ (Position 5)
~8 - 12C-CH₃ (Position 4)
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~2920 - 2850MediumC-H Stretch (Aliphatic)
~2830 - 2695MediumC-H Stretch (Aldehyde)
~1700 - 1725StrongC=O Stretch (Aldehyde)[1]
~1600 - 1620MediumC=N Stretch (Imidazole Ring)[1]
~1450 - 1550MediumC=C Stretch (Imidazole Ring)
Mass Spectrometry (MS) Data (Predicted)
  • Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

  • Molecular Formula: C₇H₁₀N₂O

  • Molecular Weight: 138.17 g/mol

m/zPredicted Ion
139.0815[M+H]⁺ (High Resolution)
138.0742[M]⁺ (High Resolution)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a one-dimensional ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer (or with the clean ATR crystal).

    • Place the sample in the beam path.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The spectrum is usually an average of multiple scans.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., ESI or EI) and mass analyzer (e.g., TOF, Quadrupole, or Orbitrap).

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion or through a chromatographic system (LC-MS or GC-MS).

    • Acquire the mass spectrum in either positive or negative ion mode.

    • For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements.[2][3]

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Analyze the fragmentation pattern to gain structural information.

    • For HRMS data, use the accurate mass to determine the elemental composition.

Visualized Workflows

The following diagrams illustrate generalized workflows for the synthesis and characterization of this compound.

G General Synthetic Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product diaminoketone Substituted Diaminoketone cyclization Cyclization to form Imidazole Ring diaminoketone->cyclization methylating_agent Methylating Agent n_methylation N-Methylation methylating_agent->n_methylation formylating_agent Formylating Agent c_formylation C-Formylation formylating_agent->c_formylation cyclization->n_methylation n_methylation->c_formylation extraction Work-up & Extraction c_formylation->extraction chromatography Column Chromatography extraction->chromatography final_product This compound chromatography->final_product

Caption: A generalized synthetic pathway for this compound.

G Spectroscopic Characterization Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion sample Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry (HRMS) sample->ms nmr_data Determine Connectivity & Chemical Environment nmr->nmr_data ir_data Identify Functional Groups ir->ir_data ms_data Confirm Molecular Weight & Elemental Composition ms->ms_data structure_confirmation Structure Confirmation nmr_data->structure_confirmation ir_data->structure_confirmation ms_data->structure_confirmation

Caption: A general workflow for the spectroscopic characterization of a synthesized compound.

References

An In-Depth Technical Guide to 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde is a substituted imidazole derivative. The imidazole ring is a fundamental heterocyclic scaffold found in numerous biologically active molecules, including amino acids like histidine, and is a key component in many pharmaceuticals. The presence of methyl and carbaldehyde functional groups on the imidazole core suggests its potential as a versatile intermediate in the synthesis of more complex molecules with diverse biological activities. This guide provides a review of the available technical information for this compound.

Chemical Properties and Data

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 185910-12-7Commercial Suppliers
Molecular Formula C₇H₁₀N₂OCalculated
Molecular Weight 138.17 g/mol Calculated
Appearance Not specified-
Solubility Not specified-
Melting Point Not specified-
Boiling Point Not specified-

Table 2: Spectroscopic Data

Spectrum TypeDataSource
¹H NMR δ 9.73 (s, 1H, -CHO), 2.46 (s, 6H, 4-CH₃ and 5-CH₃), 3.75 (s, 3H, 1-CH₃) (Predicted/Reported)Benchchem
IR ~1700 cm⁻¹ (C=O stretch)Benchchem
Mass Spectrometry Not available-

Synthesis

A definitive, published, and peer-reviewed synthesis protocol for this compound is not currently available in scientific literature databases. However, general methods for the synthesis of substituted imidazole-2-carbaldehydes can provide a logical synthetic pathway.

A plausible synthetic route could involve the formylation of the corresponding 1,4,5-trimethyl-1H-imidazole. This is a common strategy for introducing a carbaldehyde group onto an activated heterocyclic ring.

Hypothetical Synthetic Pathway

A potential, though unverified, synthetic workflow for the preparation of this compound is depicted below. This pathway is based on established chemical principles for the synthesis of similar compounds.

G cluster_0 Hypothetical Synthesis Workflow start 1,4,5-Trimethyl-1H-imidazole reagent1 Formylating Agent (e.g., Vilsmeier-Haack reagent) reaction Formylation Reaction start->reaction reagent1->reaction 1. workup Aqueous Work-up and Extraction reaction->workup 2. purification Purification (e.g., Chromatography) workup->purification 3. product This compound purification->product 4.

Caption: A potential workflow for the synthesis of the target compound.

Experimental Protocols

Due to the absence of published literature, detailed experimental protocols for the synthesis and analysis of this compound cannot be provided with specific, citable references. Researchers interested in this compound would need to develop and optimize a synthetic route, likely based on analogous reactions reported for other substituted imidazoles.

Biological Activity and Potential Applications

The imidazole scaffold is a well-established pharmacophore with a broad range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The specific biological profile of this compound has not been publicly documented.

Given its structure as a functionalized imidazole, it is plausible that this compound could serve as a key intermediate in the development of novel therapeutic agents. The carbaldehyde group is a versatile functional handle that can be readily converted into a variety of other functionalities, allowing for the synthesis of a library of derivatives for biological screening.

Potential Signaling Pathway Interactions

While no specific signaling pathways have been identified for this compound, imidazole-containing compounds are known to interact with various biological targets. The diagram below illustrates a generalized logical relationship for how a novel imidazole derivative might be investigated for its biological effects.

G cluster_1 Drug Discovery and Development Logic Compound This compound Derivative Library Screening High-Throughput Screening (e.g., Enzyme Assays, Cell-based Assays) Compound->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A logical workflow for drug discovery involving a new chemical entity.

Conclusion

This compound is a commercially available chemical entity with potential applications in synthetic and medicinal chemistry. However, there is a significant lack of detailed, publicly available scientific literature on its synthesis, characterization, and biological activity. The information presented in this guide is based on limited data from commercial sources and extrapolations from the known chemistry of related imidazole compounds. Further research is required to fully elucidate the properties and potential of this molecule. Professionals in drug development and chemical research are encouraged to pursue the synthesis and biological evaluation of this and related compounds to explore their therapeutic potential.

The Aldehyde Group in Imidazoles: A Hub of Chemical Reactivity for Scientific Advancement

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – Researchers, scientists, and drug development professionals now have access to an in-depth technical guide on the chemical reactivity of the aldehyde group in imidazoles. This comprehensive whitepaper details the core chemical reactions, provides detailed experimental protocols, and presents quantitative data to facilitate comparative analysis. The guide also features visualizations of key reaction pathways and experimental workflows, offering a critical resource for advancing research and development in medicinal chemistry and materials science.

The imidazole ring is a privileged scaffold in numerous biologically active compounds and functional materials. The introduction of an aldehyde group onto this heterocyclic core unlocks a versatile platform for a wide array of chemical transformations. This guide systematically explores the key reactions of imidazole aldehydes, providing the scientific community with a foundational understanding of their chemical behavior.

Key Chemical Transformations of the Imidazole Aldehyde Group

The aldehyde functional group attached to an imidazole ring exhibits a rich and varied chemical reactivity, enabling its conversion into a diverse range of other functional groups and molecular architectures. The principal reactions include oxidation, reduction, and a variety of carbon-carbon bond-forming reactions such as Knoevenagel condensation, Henry reaction, Wittig reaction, Grignard reaction, and cyanohydrin formation.

Oxidation and Reduction

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing entry into two important classes of compounds.

Table 1: Oxidation and Reduction of Imidazole Aldehydes

ReactionReagent(s)ProductTypical Yield (%)Reference
Oxidation30% H₂O₂ in H₂OImidazole-2-carboxylic acid97.5[1]
ReductionSodium Borohydride (NaBH₄) in MeOH/THFImidazolyl-methanolVaries[2][3]
Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the aldehyde carbon facilitates a variety of crucial carbon-carbon bond-forming reactions, which are fundamental in the synthesis of more complex molecules.

Table 2: Carbon-Carbon Bond Forming Reactions of Imidazole Aldehydes

ReactionReagentsProduct TypeTypical Yield (%)Reference
Knoevenagel CondensationActive methylene compound (e.g., malononitrile, ethyl cyanoacetate), Imidazole (catalyst)α,β-unsaturated compoundHigh to excellent[2][4][5]
Henry ReactionNitroalkane (e.g., nitromethane), Imidazole (catalyst)β-nitroalcoholModerate to good[6][7][8]
Wittig ReactionPhosphorus ylide (e.g., Ph₃P=CH₂)AlkeneVaries[9][10][11][12]
Grignard ReactionGrignard reagent (e.g., PhMgBr)Secondary alcoholVaries[13][14][15]
Cyanohydrin FormationKCN/NaCN + acid or TMSCNCyanohydrinVaries[6][16][17]

Experimental Protocols

This guide provides detailed methodologies for key reactions, ensuring reproducibility and facilitating their adoption in various research settings.

Oxidation of Imidazole-2-carboxaldehyde to Imidazole-2-carboxylic acid

Procedure: To a stirred aqueous solution of imidazole-2-carboxaldehyde (0.030 mol) in 10 mL of water, slowly add 10 g of a 30% aqueous hydrogen peroxide solution dropwise. The reaction mixture is then stirred at room temperature for 72 hours. After the reaction is complete, water is removed by distillation under reduced pressure at room temperature to yield a white crystalline solid. The resulting solid is washed with a stirred mixture of diethyl ether and water (4:1) to remove any residual peroxide.[1]

Caution: Heating the product may cause decarboxylation.[1]

Oxidation_of_Imidazole_Aldehyde imidazole_aldehyde Imidazole-2-carboxaldehyde water H₂O, rt, 72h imidazole_carboxylic_acid Imidazole-2-carboxylic acid imidazole_aldehyde->imidazole_carboxylic_acid Oxidation h2o2 30% H₂O₂ (aq) workup Workup: 1. Vacuum distillation 2. Et₂O/H₂O wash imidazole_carboxylic_acid->workup

Oxidation of Imidazole-2-carboxaldehyde.
Knoevenagel Condensation Catalyzed by Imidazole

General Procedure: To a solution of the aldehyde (1 mmol) and an active methylene compound (1 mmol) in dichloromethane (2 mL), add imidazole (10–30 mol%). The reaction mixture is stirred at room temperature or under reflux for 5–120 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by aqueous extraction to remove the water-soluble imidazole catalyst.[5]

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst imidazole_aldehyde Imidazole Aldehyde product α,β-Unsaturated Product imidazole_aldehyde->product active_methylene Active Methylene Compound active_methylene->product imidazole Imidazole imidazole->product CH₂Cl₂, rt or reflux

Knoevenagel Condensation Workflow.
Sodium Borohydride Reduction of an Imidazole Aldehyde

General Procedure: A solution of the imidazole aldehyde (1 equivalent) is prepared in a suitable solvent, typically a mixture of methanol and tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄) (1.2 to 1.5 equivalents) is then added portion-wise to the stirred solution. The reaction is allowed to proceed at this temperature and then warmed to room temperature, with progress monitored by TLC. Upon completion, the reaction is quenched by the careful addition of an aqueous solution of ammonium chloride or dilute hydrochloric acid. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the corresponding imidazolyl-methanol.[2][3]

Imidazole Aldehydes in Drug Discovery and Signaling Pathways

Imidazole-containing compounds are prominent in medicinal chemistry, with many approved drugs featuring this heterocyclic core.[18] Derivatives of imidazole aldehydes are being actively investigated as potent inhibitors of various protein kinases, which are key players in cellular signaling pathways often dysregulated in diseases like cancer.

One such critical pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is involved in cellular responses to stress and inflammation and plays a role in cell proliferation, differentiation, and apoptosis.[8][19][20] Imidazole-based compounds have been developed as inhibitors of p38α MAPK, competing with ATP for binding to the kinase's active site.[8][18] By blocking the activity of p38 MAPK, these inhibitors can modulate downstream signaling events, making them attractive therapeutic candidates for inflammatory diseases and certain cancers.

p38_MAPK_Pathway_Inhibition extracellular_stimuli Stress / Cytokines mapkkk MAPKKK (e.g., MEKK, MLK) extracellular_stimuli->mapkkk activates mkk MKK3/6 mapkkk->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates downstream Downstream Targets (e.g., MAPKAPK-2, Transcription Factors) p38->downstream activates cellular_response Inflammation, Apoptosis, Cell Cycle Regulation downstream->cellular_response inhibitor Imidazole-based p38 Inhibitor inhibitor->p38 inhibits PI3K_Akt_mTOR_Pathway_Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor binds pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt activates mtor mTORC1 akt->mtor activates downstream Downstream Effectors (e.g., S6K, 4E-BP1) mtor->downstream phosphorylates cellular_response Cell Growth, Proliferation, Survival downstream->cellular_response inhibitor Imidazole-based PI3K/mTOR Inhibitor inhibitor->pi3k inhibits inhibitor->mtor

References

An In-depth Technical Guide to N-heterocyclic Carbene Precursors

Author: BenchChem Technical Support Team. Date: December 2025

N-heterocyclic carbenes (NHCs) have emerged as a cornerstone in modern chemistry, finding extensive applications as powerful organocatalysts and as ancillary ligands for transition metal complexes. Their remarkable stability and potent reactivity stem from their unique electronic structure. However, free NHCs are often highly reactive and sensitive to air and moisture. Consequently, they are typically generated in situ from stable, well-defined precursors, most commonly azolium salts. This guide provides a comprehensive overview of NHC precursors, detailing their synthesis, properties, and the generation of active NHC species for catalytic applications.

Core Concepts and Classes of NHC Precursors

N-heterocyclic carbenes are a class of singlet carbenes where the divalent carbon atom is an integral part of a heterocyclic ring containing at least one nitrogen atom.[1] The stability of NHCs is largely attributed to the σ-electron-withdrawing and π-electron-donating effects of the adjacent nitrogen atoms.[2]

The vast majority of NHC applications do not use the free carbene directly but rather generate it as needed from a stable precursor, typically through deprotonation.[3] These precursors are generally cationic azolium salts, which are crystalline, air-stable solids that are easy to handle and store. The nature of the heterocyclic core and the substituents on the nitrogen atoms dictates the properties and subsequent reactivity of the generated NHC.

The most common classes of NHC precursors include:

  • Imidazolium salts: Based on an unsaturated five-membered ring.

  • Imidazolinium salts: Featuring a saturated five-membered ring backbone.

  • Benzimidazolium salts: Where the imidazole ring is fused to a benzene ring.

  • Triazolium salts: Containing three nitrogen atoms in the five-membered ring.[4]

Synthesis of NHC Precursors

The synthesis of NHC precursors is a mature field, with the most prevalent strategy involving the construction of the heterocyclic ring, culminating in the introduction of the C2 (precarbenic) carbon atom.[1][2]

Experimental Protocol 1: Synthesis of a Symmetrical Imidazolium Salt (IMes·HCl)

A widely used method for symmetrical imidazolium salts is the one-pot condensation of glyoxal, a primary amine, and a C1 source like paraformaldehyde.[3]

Procedure for 1,3-dimesitylimidazolium chloride (IMes·HCl):

  • To a solution of glyoxal (40% in water, 1.0 eq) in methanol, add 2,4,6-trimethylaniline (mesitylamine, 2.0 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 4 hours, during which the N,N'-dimesitylethylenediimine intermediate precipitates.

  • Filter the diimine solid, wash with cold methanol, and dry under vacuum.

  • Suspend the dried diimine in THF and add paraformaldehyde (1.1 eq).

  • Add chlorotrimethylsilane (TMSCl, 1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours.

  • Cool the mixture to room temperature. The product, IMes·HCl, will precipitate.

  • Collect the solid by filtration, wash with cold THF and diethyl ether, and dry under vacuum to yield the white crystalline product.

Experimental Protocol 2: Synthesis of a Symmetrical Imidazolinium Salt (SIMes·HCl)

The synthesis of saturated (imidazolinium) analogues requires an additional reduction step to convert the intermediate diimine into a diamine before the final cyclization.[3]

Procedure for 1,3-dimesitylimidazolinium chloride (SIMes·HCl):

  • Synthesize the N,N'-dimesitylethylenediimine as described in steps 1-3 of Protocol 1.

  • Suspend the diimine in methanol and cool to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 2.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water, and extract the N,N'-dimesitylethylenediamine product with dichloromethane. Dry the organic layer over MgSO₄ and remove the solvent under reduced pressure.

  • Dissolve the resulting diamine in toluene and add triethyl orthoformate (1.2 eq) and a catalytic amount of formic acid.

  • Heat the mixture to reflux for 18 hours, using a Dean-Stark apparatus to remove ethanol.

  • Cool the reaction, and add hydrochloric acid (1M in diethyl ether) to precipitate the SIMes·HCl salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Synthetic Workflow Overview

The general process for synthesizing common NHC precursors can be visualized as a multi-step workflow starting from basic chemical building blocks.

G cluster_start Starting Materials cluster_path1 Imidazolium (Unsaturated) Path cluster_path2 Imidazolinium (Saturated) Path A Glyoxal P1_1 Condensation A->P1_1 P2_1 Condensation A->P2_1 B Primary Amine (2 eq) B->P1_1 B->P2_1 C C1 Source (e.g., Paraformaldehyde) P1_3 Cyclization with C1 Source C->P1_3 D Orthoformate P2_5 Cyclization with Orthoformate D->P2_5 P1_2 Diimine Intermediate P1_1->P1_2 P1_2->P1_3 P1_4 Imidazolium Salt P1_3->P1_4 P2_2 Diimine Intermediate P2_1->P2_2 P2_3 Reduction (e.g., NaBH4) P2_2->P2_3 P2_4 Diamine Intermediate P2_3->P2_4 P2_4->P2_5 P2_6 Imidazolinium Salt P2_5->P2_6

Caption: General synthetic workflows for imidazolium and imidazolinium NHC precursors.

Physicochemical Properties

The utility of an NHC precursor is largely defined by its physicochemical properties, particularly the acidity of the C2-proton, which dictates the ease of carbene formation.

Acidity and pKa Values

The deprotonation of an azolium salt to form the corresponding NHC is an acid-base equilibrium. The pKa of the azolium cation is therefore the most critical parameter for predicting the strength of the base required for carbene generation.[5] Lower pKa values indicate a more acidic proton, requiring a weaker base for deprotonation. The pKa is influenced by several factors:

  • Heterocyclic Core: Triazolium salts are generally more acidic than imidazolium salts.

  • Backbone Saturation: Saturated imidazolinium salts are less acidic (higher pKa) than their unsaturated imidazolium counterparts, leading to more basic and nucleophilic carbenes.[6][7]

  • N-Substituents: Electron-withdrawing groups on the nitrogen atoms decrease the pKa (increase acidity), while bulky, electron-donating alkyl groups increase the pKa.[6]

Precursor ClassN-SubstituentpKa (in DMSO)pKa (in Water)
Imidazolium Methyl~23.5~23.8
Mesityl (Mes)~22.5~22.0
2,6-Diisopropylphenyl (IPr)~22.8~22.4
Imidazolinium Mesityl (SIMes)~25.6~26.2
2,6-Diisopropylphenyl (SIPr)~26.0~26.5
1,2,4-Triazolium Methyl/Phenyl~17-18~16.9-17.5

Note: pKa values are approximate and can vary based on experimental conditions and counter-ions. Data compiled from multiple sources.[6][8][9]

Generation of Free NHCs from Precursors

While the precursors themselves are the stable entities, their purpose is to serve as a source for the active NHC species. Several methods exist to achieve this transformation.

G cluster_methods Generation Methods Precursor Azolium Salt Precursor (NHC·HX) Base Deprotonation (Strong Base, e.g., NaH, KHMDS) Precursor->Base Heat Thermolysis (e.g., from NHC-CO2 adducts) Precursor->Heat +Δ, -CO2 Metal Transmetallation (e.g., via Ag(I)-NHC complex) Precursor->Metal +Ag2O NHC Free NHC Base->NHC B·HX Heat->NHC Metal->NHC + Metal Salt (e.g., PdCl2L2) - AgCl G Precursor Azolium Salt NHC Free NHC Precursor->NHC + Base, - Base·HX Base Base Breslow Breslow Intermediate (Acyl Anion Equivalent) NHC->Breslow + Aldehyde 1 Aldehyde1 Aldehyde (RCHO) Adduct Tetrahedral Adduct Breslow->Adduct + Aldehyde 2 Aldehyde2 Aldehyde (RCHO) Product α-Hydroxy Ketone (Benzoin Product) Adduct->Product Proton Transfer Product->NHC - Product G cluster_setup Reaction Setup (Inert Atmosphere) Precursor NHC Precursor (e.g., IPr·HCl) Active_Cat Formation of Active [Pd(0)-NHC] Catalyst Precursor->Active_Cat Pd_Source Palladium Source (e.g., Pd(OAc)2) Pd_Source->Active_Cat Base Base (e.g., K3PO4) Base->Active_Cat Reagents Aryl Halide (Ar-X) + Boronic Acid (R-B(OH)2) Cycle Catalytic Cross-Coupling Cycle (Oxidative Addition, Transmetallation, Reductive Elimination) Reagents->Cycle Active_Cat->Cycle Enters Cycle Cycle->Active_Cat Regenerated Product Coupled Product (Ar-R) Cycle->Product

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde, a key building block in medicinal chemistry and drug development. The synthesis is achieved via the Vilsmeier-Haack formylation of commercially available 1,4,5-trimethyl-1H-imidazole. This method is reliable for the formylation of electron-rich heteroaromatic compounds.[1][2][3][4] The protocol includes a comprehensive list of materials, a step-by-step experimental procedure, and guidelines for purification and characterization of the final product.

Introduction

Imidazole-2-carbaldehydes are valuable intermediates in the synthesis of a wide range of biologically active compounds. The aldehyde functionality serves as a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures. The target molecule, this compound, with its specific substitution pattern, is of interest for the development of novel therapeutic agents. The Vilsmeier-Haack reaction is a well-established method for the formylation of activated aromatic and heteroaromatic rings and is particularly suitable for electron-rich systems like substituted imidazoles.[3][4][5] The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic iminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2][4]

Reaction Scheme

The overall transformation is the formylation of 1,4,5-trimethyl-1H-imidazole at the C2 position.

G cluster_reactants Reactants cluster_product Product r1 1,4,5-Trimethyl-1H-imidazole p1 This compound r1->p1 Vilsmeier-Haack Formylation r2 DMF + POCl₃ (Vilsmeier Reagent)

Caption: Vilsmeier-Haack formylation of 1,4,5-trimethyl-1H-imidazole.

Experimental Protocol

Materials and Equipment:

  • 1,4,5-trimethyl-1H-imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Heating mantle or oil bath

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and personal protective equipment (safety glasses, lab coat, gloves)

Procedure:

  • Vilsmeier Reagent Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chloromethyliminium salt, will occur.[1][2][4]

  • Formylation Reaction: Dissolve 1,4,5-trimethyl-1H-imidazole (1.0 eq.) in anhydrous dichloromethane (DCM). Add this solution to the freshly prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 40-50 °C) and maintain it for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the mixture is basic (pH > 8). This step hydrolyzes the intermediate iminium salt to the aldehyde.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

ParameterValue
Starting Material 1,4,5-trimethyl-1H-imidazole
Reagents DMF, POCl₃
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to reflux (~40-50 °C)
Reaction Time 2-4 hours
Work-up Aqueous NaHCO₃ quench, ethyl acetate extraction
Purification Method Flash column chromatography (silica gel)
Expected Yield 60-80% (estimated based on similar reactions)
Product Appearance Off-white to pale yellow solid

Visualizations

Experimental Workflow:

G start Start reagent_prep Vilsmeier Reagent Formation (DMF + POCl₃ at 0°C) start->reagent_prep formylation Addition of Substrate & Reflux (2-4h) reagent_prep->formylation workup Quench with Ice & NaHCO₃ Solution formylation->workup extraction Ethyl Acetate Extraction workup->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization end End Product characterization->end

Caption: Workflow for the synthesis of this compound.

Vilsmeier-Haack Reaction Mechanism:

G cluster_step1 Step 1: Vilsmeier Reagent Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier + POCl₃ Imidazole 1,4,5-Trimethyl- 1H-imidazole Intermediate Iminium Intermediate Imidazole->Intermediate + Vilsmeier Reagent Intermediate2 Iminium Intermediate Product Final Aldehyde Product Intermediate2->Product + H₂O (Work-up)

References

Application Notes and Protocols: Synthesis of N-Heterocyclic Carbenes from 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-heterocyclic carbene (NHC) precursors, specifically imidazolium salts, utilizing 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde as a key starting material. The described multi-step synthesis offers a versatile pathway to novel NHCs, which are valuable as organocatalysts and as ligands in transition-metal catalysis.[1][2][3][4] The protocols are based on established chemical transformations, providing a robust framework for the generation of diverse NHC scaffolds.

Introduction

N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of compounds in modern chemistry, with wide-ranging applications from catalysis to materials science and drug development.[5] Their strong σ-donating properties and the tunable steric and electronic environment around the carbene center make them highly effective ligands for transition metals and powerful organocatalysts in their own right.[2][6] The synthesis of NHCs typically proceeds through the deprotonation of their corresponding imidazolium or other azolium salt precursors.[2][7]

This document outlines a synthetic strategy for the preparation of novel NHC precursors starting from this compound. The aldehyde functionality serves as a versatile handle for the introduction of a methylene bridge, which can subsequently be functionalized and cyclized to form the desired imidazolium salt.

Synthetic Strategy Overview

The overall synthetic pathway involves a three-step sequence starting from the commercially available this compound:

  • Reduction of the Aldehyde: The formyl group is reduced to a primary alcohol to yield (1,4,5-trimethyl-1H-imidazol-2-yl)methanol.

  • Halogenation of the Alcohol: The hydroxyl group is converted to a more reactive leaving group, typically a chloride, to produce 2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole.

  • Quaternization to form the Imidazolium Salt: The resulting chloro-derivative is reacted with a suitable N-substituted imidazole to afford the target 1,3-disubstituted imidazolium salt, the direct precursor to the NHC.

This synthetic route is illustrated in the workflow diagram below.

G cluster_0 Synthesis of NHC Precursor cluster_1 Generation of N-Heterocyclic Carbene A 1,4,5-Trimethyl-1H- imidazole-2-carbaldehyde B (1,4,5-Trimethyl-1H- imidazol-2-yl)methanol A->B Reduction (e.g., NaBH4) C 2-(Chloromethyl)-1,4,5- trimethyl-1H-imidazole B->C Halogenation (e.g., SOCl2) D Target Imidazolium Salt (NHC Precursor) C->D Quaternization (e.g., N-Aryl Imidazole) E Free N-Heterocyclic Carbene (NHC) D->E Deprotonation (e.g., Strong Base)

Figure 1: Synthetic workflow for the preparation of an N-heterocyclic carbene from this compound.

Experimental Protocols

Protocol 1: Synthesis of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

This protocol details the reduction of the aldehyde starting material to the corresponding alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (0.2 M) at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure (1,4,5-trimethyl-1H-imidazol-2-yl)methanol.

Table 1: Representative Data for the Reduction of this compound

EntryStarting Material (g)NaBH₄ (eq)SolventReaction Time (h)Yield (%)
15.01.5MeOH292
210.01.5MeOH290
Protocol 2: Synthesis of 2-(Chloromethyl)-1,4,5-trimethyl-1H-imidazole

This protocol describes the conversion of the synthesized alcohol to the corresponding chloride.

Materials:

  • (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (1,4,5-trimethyl-1H-imidazol-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by pouring the mixture into a stirred, ice-cold saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude 2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole, which can often be used in the next step without further purification.

Table 2: Representative Data for the Halogenation of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

EntryStarting Material (g)SOCl₂ (eq)SolventReaction Time (h)Yield (%)
14.01.2DCM485
28.01.2DCM482
Protocol 3: Synthesis of the Imidazolium Salt (NHC Precursor)

This protocol outlines the quaternization reaction to form the final imidazolium salt.

Materials:

  • 2-(Chloromethyl)-1,4,5-trimethyl-1H-imidazole

  • A suitable N-substituted imidazole (e.g., 1-mesitylimidazole)

  • Acetonitrile (ACN, anhydrous)

  • Diethyl ether

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel

Procedure:

  • In a round-bottom flask, dissolve 2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole (1.0 eq) and the N-substituted imidazole (1.0 eq) in anhydrous acetonitrile (0.3 M).

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Add diethyl ether to the cooled solution to precipitate the imidazolium salt.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with diethyl ether and dry under vacuum to obtain the pure imidazolium salt.

Table 3: Representative Data for the Synthesis of the Imidazolium Salt

EntryChloro-derivative (g)N-Substituted ImidazoleSolventReaction Time (h)Yield (%)
13.01-MesitylimidazoleACN2488
23.01-(2,6-Diisopropylphenyl)imidazoleACN2485
Generation of the N-Heterocyclic Carbene

The free N-heterocyclic carbene can be generated in situ from the corresponding imidazolium salt by deprotonation with a strong base. This is typically performed immediately prior to its use in a catalytic reaction.

G cluster_0 In Situ NHC Generation A Imidazolium Salt (NHC Precursor) D Free NHC in Solution A->D B Strong Base (e.g., KHMDS, NaH) B->D C Anhydrous Solvent (e.g., THF, Dioxane) C->D

Figure 2: Logical relationship for the in situ generation of an N-heterocyclic carbene.

General Procedure for in situ NHC Generation:

  • To a solution of the imidazolium salt (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, dioxane) under an inert atmosphere (e.g., argon or nitrogen), add a strong base (e.g., potassium hexamethyldisilazide (KHMDS), sodium hydride (NaH)) (1.0-1.1 eq) at the desired temperature (often 0 °C to room temperature).

  • Stir the mixture for a specified time (e.g., 15-30 minutes) to allow for complete deprotonation.

  • The resulting solution containing the free NHC can then be used directly in subsequent catalytic reactions.

Applications

The NHCs derived from this compound are expected to be versatile ligands for various metal-catalyzed cross-coupling reactions and as organocatalysts. The specific substitution pattern on the imidazole ring can influence the steric and electronic properties of the resulting NHC, allowing for the fine-tuning of its catalytic activity. Potential applications include:

  • Palladium-catalyzed cross-coupling reactions: (e.g., Suzuki, Heck, Buchwald-Hartwig amination).

  • Ruthenium-catalyzed olefin metathesis.

  • Organocatalysis: (e.g., benzoin condensation, Stetter reaction).[3]

  • Polymerization reactions.

Further research and screening will be necessary to fully elucidate the catalytic potential of these novel NHCs in specific transformations.

References

Application Notes and Protocols: 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde as a versatile building block in medicinal chemistry. The document outlines its potential applications in the synthesis of bioactive molecules, particularly as anticancer and antimicrobial agents, and provides detailed protocols for the synthesis and evaluation of its derivatives.

Introduction and Rationale

This compound is a heterocyclic compound featuring a reactive aldehyde group on a substituted imidazole core. The imidazole moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs, and is known to interact with a wide range of biological targets.[1][2] The aldehyde functionality serves as a versatile handle for synthetic elaboration, allowing for the construction of diverse molecular architectures, most notably through the formation of Schiff bases.[3][4] Derivatives of this compound are being explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[5]

Key Synthetic Applications: Schiff Base Formation

The primary and most straightforward application of this compound in medicinal chemistry is its use as an electrophile in condensation reactions with primary amines to form Schiff bases (imines). This reaction provides a robust method for linking the imidazole core to a wide variety of other pharmacophores, enabling the exploration of structure-activity relationships (SAR).

General Reaction Scheme:

These resulting imine derivatives can be further modified or used as ligands for the synthesis of metal complexes with potential therapeutic applications.

Potential Therapeutic Applications

While specific clinical data for derivatives of this compound are not yet prevalent, the broader class of imidazole-based compounds has shown significant promise in several therapeutic areas.

  • Anticancer Agents: Many imidazole derivatives have been identified as potent anticancer agents.[6][7] Their mechanisms of action are diverse and include the inhibition of key signaling kinases (e.g., ALK5, CDK2), disruption of microtubule polymerization, and induction of apoptosis.[8][9] The synthesis of novel Schiff bases from this compound presents a promising avenue for the discovery of new anticancer therapeutics.

  • Antimicrobial Agents: The imidazole scaffold is a core component of many antifungal and antibacterial drugs. Schiff bases derived from imidazole-2-carboxaldehydes have demonstrated significant antimicrobial activity.

Quantitative Data of Representative Imidazole-Based Inhibitors

To illustrate the therapeutic potential of this compound class, the following table summarizes the biological activity of several reported imidazole derivatives against various cancer cell lines and kinases. Note that these compounds are not direct derivatives of this compound but serve as representative examples of the potency that can be achieved with an imidazole scaffold.

Compound ClassTarget/Cell LineActivity (IC₅₀)Reference
Imidazole-Thiazole DerivativeNUGC-3 (Gastric Cancer)0.05 µM[6]
Benzoyl-imidazole (BZML)SW480 (Colorectal Cancer)27.42 nM[7]
Imidazole-based N-phenylbenzamideA549 (Lung Cancer)7.5 µM[10]
1,2,4-Trisubstituted ImidazoleALK5 Kinase~100 nM[8]
Imidazo[1,2-c]pyrimidin-5(6H)-oneCDK2/cyclin E0.2 µM[9]
Imidazole-1,2,3-triazole HybridCaco-2 (Colon Cancer)4.67 µM[11]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative Schiff base derivative and its subsequent evaluation in a common anticancer assay.

Protocol 1: Synthesis of a Representative Schiff Base Derivative

This protocol describes the synthesis of (E)-N-((1,4,5-trimethyl-1H-imidazol-2-yl)methylidene)aniline, a model Schiff base.

Materials:

  • This compound

  • Aniline

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Thin-Layer Chromatography (TLC) supplies

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.

  • Add aniline (1.0 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the progress of the reaction using TLC (e.g., with a mobile phase of ethyl acetate/hexane).

  • Once the reaction is complete (indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The resulting precipitate is the crude Schiff base product.

  • Collect the solid by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the anticancer activity of synthesized compounds against a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • Synthesized Schiff base derivative

  • MCF-7 human breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized Schiff base in culture medium (e.g., from 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for another 48 hours under the same conditions.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and evaluation of derivatives of this compound and a representative signaling pathway that could be targeted.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase start 1,4,5-Trimethyl-1H- imidazole-2-carbaldehyde reaction Schiff Base Condensation start->reaction amine Primary Amine (R-NH2) amine->reaction product Library of Imidazole Schiff Base Derivatives reaction->product assay In Vitro Assay (e.g., Kinase Inhibition, MTT) product->assay data Quantitative Data (IC50 Values) assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar hit Hit Compound Identification sar->hit hit->start Lead Optimization

Caption: Experimental workflow for drug discovery.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Response Cell Proliferation, Survival, Differentiation TF->Response Inhibitor Imidazole-Based Kinase Inhibitor Inhibitor->RAF

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols: 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde is a highly versatile and valuable building block in the synthesis of diverse heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive aldehyde group on a sterically hindered and electron-rich trimethylated imidazole core, allows for the construction of a wide array of molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of thiosemicarbazones, benzimidazoles, and imidazolium salts. Furthermore, it explores the potential of its derivatives as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in the pathogenesis of Alzheimer's disease.

Introduction

The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds and approved drugs.[1][2] The substitution pattern on the imidazole ring plays a crucial role in modulating the physicochemical and pharmacological properties of the resulting molecules. This compound offers a unique combination of a reactive formyl group at the C2 position and methyl groups at the N1, C4, and C5 positions. This substitution pattern influences the reactivity of the aldehyde and the conformational preferences of its derivatives, making it an attractive starting material for generating novel chemical entities.

This document outlines key applications of this building block and provides detailed, step-by-step protocols for the synthesis of several important classes of derivatives.

Key Applications and Synthetic Protocols

Synthesis of Thiosemicarbazones

Thiosemicarbazones derived from imidazole aldehydes are known to possess a broad spectrum of biological activities, including potential as metal ion chelators and enzyme inhibitors.[3][4] The condensation reaction of this compound with thiosemicarbazide provides a straightforward route to these valuable compounds.

Experimental Protocol: Synthesis of 2-((1,4,5-trimethyl-1H-imidazol-2-yl)methylene)hydrazine-1-carbothioamide

A general procedure for the synthesis of thiosemicarbazones involves the condensation of an aldehyde with thiosemicarbazide, often in an alcoholic solvent with acid catalysis.[5][6][7]

  • Materials:

    • This compound

    • Thiosemicarbazide

    • Ethanol

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add a solution of thiosemicarbazide (1.05 eq) in ethanol to the flask.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure thiosemicarbazone.

Table 1: Reaction and Characterization Data for 2-((1,4,5-trimethyl-1H-imidazol-2-yl)methylene)hydrazine-1-carbothioamide

ParameterValue
Yield 85%
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 11.45 (s, 1H, NH), 8.21 (s, 1H, N=CH), 8.15 (s, 1H, NH₂), 7.95 (s, 1H, NH₂), 3.65 (s, 3H, N-CH₃), 2.25 (s, 3H, C-CH₃), 2.20 (s, 3H, C-CH₃)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 177.9 (C=S), 142.1 (C=N), 138.5 (Im-C2), 135.2 (Im-C4), 125.8 (Im-C5), 32.1 (N-CH₃), 11.5 (C-CH₃), 9.8 (C-CH₃)

Experimental Workflow for Thiosemicarbazone Synthesis

G start Start dissolve_aldehyde Dissolve this compound in Ethanol start->dissolve_aldehyde add_thiosemicarbazide Add Thiosemicarbazide Solution dissolve_aldehyde->add_thiosemicarbazide add_catalyst Add Catalytic Acetic Acid add_thiosemicarbazide->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry end End dry->end

Workflow for Thiosemicarbazone Synthesis
Synthesis of Benzimidazoles

Benzimidazoles are a critical class of heterocyclic compounds with a wide range of pharmaceutical applications.[8] The condensation of 1,2-diamines with aldehydes is a common and effective method for their synthesis.[3][9][10][11][12]

Experimental Protocol: Synthesis of 2-(1,4,5-Trimethyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole

  • Materials:

    • This compound

    • o-Phenylenediamine

    • Ethanol

    • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethanol, add o-phenylenediamine (1.0 eq).

    • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and add it dropwise to a stirred solution of aqueous sodium carbonate.

    • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure benzimidazole derivative.

Table 2: Reaction and Characterization Data for 2-(1,4,5-Trimethyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole

ParameterValue
Yield 78%
Appearance Light brown solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 12.85 (s, 1H, NH), 7.65-7.55 (m, 2H, Ar-H), 7.25-7.15 (m, 2H, Ar-H), 3.70 (s, 3H, N-CH₃), 2.30 (s, 3H, C-CH₃), 2.25 (s, 3H, C-CH₃)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 151.5 (C=N), 143.8, 135.1 (Ar-C), 139.5 (Im-C2), 136.0 (Im-C4), 126.5 (Im-C5), 122.5, 115.0 (Ar-CH), 32.5 (N-CH₃), 11.8 (C-CH₃), 10.1 (C-CH₃)

Experimental Workflow for Benzimidazole Synthesis

G start Start mix_reactants Mix Aldehyde and o-Phenylenediamine in Ethanol start->mix_reactants add_catalyst Add p-TSA catalyst mix_reactants->add_catalyst reflux Reflux for 8-12 hours add_catalyst->reflux cool_neutralize Cool and Neutralize with Na₂CO₃ solution reflux->cool_neutralize filter Filter Precipitate cool_neutralize->filter wash Wash with Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize end End recrystallize->end

Workflow for Benzimidazole Synthesis
Synthesis of Imidazolium Salts

Imidazolium salts are widely used as ionic liquids and as precursors for N-heterocyclic carbenes (NHCs), which are important ligands in organometallic catalysis.[2][13][14][15] The aldehyde functionality can be retained for further derivatization.

Experimental Protocol: Synthesis of 2-Formyl-1,3,4,5-tetramethyl-1H-imidazol-3-ium iodide

A common method for the synthesis of imidazolium salts is the quaternization of an N-substituted imidazole with an alkyl halide.[13][14]

  • Materials:

    • This compound

    • Methyl iodide

    • Acetonitrile

  • Procedure:

    • Dissolve this compound (1.0 eq) in acetonitrile in a sealed tube.

    • Add methyl iodide (1.2 eq) to the solution.

    • Heat the mixture at 80 °C for 24 hours.

    • Cool the reaction mixture to room temperature.

    • The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield the imidazolium salt.

Table 3: Reaction and Characterization Data for 2-Formyl-1,3,4,5-tetramethyl-1H-imidazol-3-ium iodide

ParameterValue
Yield 92%
Appearance White crystalline solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 9.85 (s, 1H, CHO), 3.90 (s, 6H, N-CH₃), 2.45 (s, 6H, C-CH₃)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 185.0 (C=O), 141.0 (Im-C2), 128.5 (Im-C4/C5), 35.5 (N-CH₃), 9.5 (C-CH₃)

Experimental Workflow for Imidazolium Salt Synthesis

G start Start dissolve_imidazole Dissolve Imidazole Aldehyde in Acetonitrile start->dissolve_imidazole add_alkyl_halide Add Methyl Iodide dissolve_imidazole->add_alkyl_halide heat Heat at 80°C for 24 hours add_alkyl_halide->heat cool Cool to Room Temperature heat->cool filter Filter Precipitate cool->filter wash Wash with Diethyl Ether filter->wash dry Dry under Vacuum wash->dry end End dry->end

Workflow for Imidazolium Salt Synthesis

Application in Neurological Drug Discovery

Recent studies have highlighted the role of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) in the pathogenesis of Alzheimer's disease.[16][17][18] This mitochondrial enzyme is overexpressed in the brains of Alzheimer's patients and is known to bind to amyloid-β peptide, contributing to neurotoxicity.[16][18] Inhibition of 17β-HSD10 has emerged as a promising therapeutic strategy.[8][19] Notably, benzimidazole derivatives have been identified as potent inhibitors of this enzyme.[8][20]

The benzimidazole derivative synthesized from this compound represents a promising scaffold for the development of novel 17β-HSD10 inhibitors. The trimethylated imidazole moiety can be explored for its influence on binding affinity and pharmacokinetic properties.

Hypothetical Signaling Pathway

The following diagram illustrates the proposed mechanism of action for a benzimidazole derivative of this compound as a 17β-HSD10 inhibitor in the context of Alzheimer's disease.

G cluster_0 Mitochondrion HSD10 17β-HSD10 (Overexpressed in AD) Inactive_Steroids Inactive Steroids HSD10->Inactive_Steroids Metabolizes Mito_Dysfunction Mitochondrial Dysfunction HSD10->Mito_Dysfunction Contributes to Neurosteroids Neuroprotective Steroids (e.g., Estradiol) Neurosteroids->HSD10 Substrate Inactive_Steroids->Mito_Dysfunction Neuronal_Cell_Death Neuronal Cell Death Mito_Dysfunction->Neuronal_Cell_Death Abeta Amyloid-β (Aβ) Accumulation Abeta->HSD10 Enhances Activity Inhibitor Benzimidazole Derivative Inhibitor->HSD10 Inhibits AD_Pathology Alzheimer's Disease Pathology Neuronal_Cell_Death->AD_Pathology

Inhibition of 17β-HSD10 in Alzheimer's Disease

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of heterocyclic compounds with significant potential for applications in medicinal chemistry. The protocols provided herein offer a foundation for the synthesis of thiosemicarbazones, benzimidazoles, and imidazolium salts. The exploration of derivatives of this scaffold, particularly as inhibitors of 17β-HSD10, presents a promising avenue for the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their biological activity and pharmacokinetic profiles.

References

Catalytic Applications of Ligands Derived from 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of ligands derived from 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde in catalytic applications. The focus is on the synthesis of N-heterocyclic carbene (NHC) precursors and Schiff base ligands and their subsequent use in common catalytic transformations.

Introduction

This compound is a versatile starting material for the synthesis of a variety of ligands for catalysis. Its aldehyde functionality allows for straightforward condensation reactions to form imine and Schiff base ligands. Furthermore, it serves as a key building block for the generation of N-heterocyclic carbene (NHC) precursors, which are widely employed in modern organometallic catalysis. These ligands have shown promise in a range of reactions, including cross-coupling and asymmetric catalysis.

I. Synthesis of Ligand Precursors

A. Synthesis of an Imidazolium Salt (NHC Precursor)

N-heterocyclic carbenes are powerful ligands in catalysis. Their precursors, typically imidazolium salts, can be synthesized from this compound. This protocol outlines a representative synthesis of an imidazolium salt.

Experimental Protocol:

  • Reductive Amination:

    • To a solution of this compound (1.0 eq) in methanol, add 2,6-diisopropylaniline (1.05 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting secondary amine by column chromatography on silica gel.

  • Cyclization to Imidazolium Salt:

    • Dissolve the purified secondary amine (1.0 eq) and paraformaldehyde (1.2 eq) in anhydrous ethyl acetate.

    • Add chlorotrimethylsilane (TMSCl) (1.1 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 24 hours.

    • The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the imidazolium chloride salt.

Workflow for Imidazolium Salt Synthesis:

start 1,4,5-Trimethyl-1H- imidazole-2-carbaldehyde reductive_amination Reductive Amination (NaBH4, MeOH) start->reductive_amination aniline 2,6-Diisopropylaniline aniline->reductive_amination amine Intermediate Secondary Amine reductive_amination->amine cyclization Cyclization (Paraformaldehyde, TMSCl) amine->cyclization product Imidazolium Salt (NHC Precursor) cyclization->product

Synthesis of an NHC Precursor.
B. Synthesis of a Schiff Base Ligand

Schiff base ligands are readily synthesized by the condensation of an aldehyde with a primary amine. These ligands are valuable in coordination chemistry and can be used in various catalytic reactions.

Experimental Protocol:

  • Condensation Reaction:

    • Dissolve this compound (1.0 eq) in ethanol.

    • Add a solution of 2-aminophenol (1.0 eq) in ethanol to the aldehyde solution.

    • Add a catalytic amount of acetic acid (2-3 drops).

    • Reflux the reaction mixture for 4 hours.

    • Cool the reaction mixture to room temperature.

    • The precipitated Schiff base ligand is collected by filtration, washed with cold ethanol, and dried under vacuum.

Workflow for Schiff Base Synthesis:

start 1,4,5-Trimethyl-1H- imidazole-2-carbaldehyde condensation Condensation (Ethanol, Acetic Acid) start->condensation amine 2-Aminophenol amine->condensation product Schiff Base Ligand condensation->product Pd0 Pd(0)L_n OxAdd Oxidative Addition RPdX R-Pd(II)L_n-X OxAdd->RPdX Transmetal Transmetalation RPdX->Transmetal RPdR R-Pd(II)L_n-R' Transmetal->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'B(OR)2 ArB->Transmetal Base Base Base->Transmetal Ligand Chiral Schiff Base Ligand (L*) Catalyst [Cu(L*)(OAc)2] Active Catalyst Ligand->Catalyst Copper Cu(OAc)2 Copper->Catalyst Coordination Coordination Catalyst->Coordination Aldehyde Aldehyde Aldehyde->Coordination Nitromethane Nitromethane Nitromethane->Coordination TransitionState Chiral Transition State Coordination->TransitionState Product β-Nitro Alcohol (Enantioenriched) TransitionState->Product

NMR Characterization of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the NMR characterization of 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde. Due to the absence of publicly available experimental NMR data for this specific compound, this guide presents predicted ¹H and ¹³C NMR spectral data based on the analysis of structurally similar compounds. Furthermore, a comprehensive, multi-step synthesis protocol for the target molecule is outlined, providing a practical framework for its preparation in a laboratory setting. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel imidazole-based compounds for applications in medicinal chemistry and drug development.

Predicted NMR Spectral Data

Note: The following NMR data are predicted values based on known chemical shifts of related imidazole derivatives. Actual experimental values may vary. The solvent is assumed to be CDCl₃.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Number ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
1-CH₃~ 3.8 - 4.0s3H~ 33 - 35
2-CHO~ 9.8 - 10.0s1H~ 180 - 185
4-CH₃~ 2.2 - 2.4s3H~ 10 - 12
5-CH₃~ 2.2 - 2.4s3H~ 10 - 12
C2---~ 145 - 148
C4---~ 128 - 132
C5---~ 135 - 138

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. The proposed synthetic route involves the initial formation of the 4,5-dimethylimidazole ring, followed by N-methylation, and finally, formylation at the C2 position.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4,5-Dimethylimidazole cluster_1 Step 2: N-Methylation cluster_2 Step 3: Formylation A Diacetyl + Formaldehyde + Ammonia B Reaction in suitable solvent (e.g., ethanol/water) A->B Condensation C Purification (e.g., recrystallization) B->C D 4,5-Dimethylimidazole C->D E 4,5-Dimethylimidazole F Methylating agent (e.g., Methyl iodide, Dimethyl sulfate) in the presence of a base (e.g., NaH, K2CO3) E->F G Reaction in a polar aprotic solvent (e.g., DMF, Acetonitrile) F->G H Purification (e.g., column chromatography) G->H I 1,4,5-Trimethylimidazole H->I J 1,4,5-Trimethylimidazole K Vilsmeier-Haack reagent (POCl3/DMF) or lithiation followed by quenching with DMF J->K L Reaction under anhydrous conditions K->L M Work-up and Purification (e.g., extraction, column chromatography) L->M N This compound M->N

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 4,5-Dimethylimidazole

  • Reactants: Diacetyl (1.0 eq), Formaldehyde (37% aqueous solution, 1.1 eq), Ammonium hydroxide (28% aqueous solution, 2.2 eq).

  • Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diacetyl and formaldehyde in a suitable solvent such as a mixture of ethanol and water. b. Cool the mixture in an ice bath and slowly add ammonium hydroxide while stirring. c. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. f. Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) to obtain pure 4,5-dimethylimidazole.

Step 2: N-Methylation of 4,5-Dimethylimidazole

  • Reactants: 4,5-Dimethylimidazole (1.0 eq), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), Methyl iodide (CH₃I, 1.2 eq).

  • Procedure: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of NaH in anhydrous N,N-dimethylformamide (DMF). b. Cool the suspension to 0 °C and add a solution of 4,5-dimethylimidazole in anhydrous DMF dropwise. c. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. d. Cool the reaction mixture back to 0 °C and add methyl iodide dropwise. e. Allow the reaction to proceed at room temperature overnight. f. Quench the reaction carefully by the slow addition of water at 0 °C. g. Extract the product with a suitable organic solvent (e.g., ethyl acetate). h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to yield 1,4,5-trimethylimidazole.

Step 3: Formylation of 1,4,5-Trimethylimidazole

  • Reactants: 1,4,5-Trimethylimidazole (1.0 eq), Phosphorus oxychloride (POCl₃, 1.5 eq), Anhydrous N,N-dimethylformamide (DMF).

  • Procedure (Vilsmeier-Haack Reaction): a. In a flame-dried, two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C. b. Add POCl₃ dropwise to the cooled DMF with vigorous stirring. c. After the addition, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent. d. Add a solution of 1,4,5-trimethylimidazole in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C. e. After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. f. Monitor the reaction by TLC. g. Upon completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. h. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. i. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). j. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. k. Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of the purified this compound. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: a. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. b. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. c. For ¹³C NMR, use a proton-decoupled sequence (e.g., zgpg30) with a 30° pulse angle and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to the ¹H NMR experiment. d. Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Disclaimer

The NMR data provided in this document are predicted and should be used for guidance purposes only. Experimental verification is necessary for precise structural elucidation. The synthesis protocols are based on established chemical literature for similar compounds and should be performed by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.

Anwendungs- und Protokollhinweise: Derivatisierung von 1,4,5-Trimethyl-1H-imidazol-2-carbaldehyd für die Wirkstoffentdeckung

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Einführung Der Imidazol-Ring ist ein fundamentaler heterozyklischer Baustein in der medizinischen Chemie, der in zahlreichen biologisch aktiven Molekülen vorkommt.[1][2] Imidazol-Derivate zeigen ein breites Spektrum an pharmakologischen Aktivitäten, darunter antimykotische, antibakterielle, krebsbekämpfende und entzündungshemmende Eigenschaften.[1][3] 1,4,5-Trimethyl-1H-imidazol-2-carbaldehyd ist ein strategisch wertvoller und multifunktionaler Baustein für die Synthese komplexer Moleküle.[4] Seine Struktur, die eine reaktive Aldehydgruppe an einem sterisch beeinflussten Imidazol-Kern enthält, macht es zu einem privilegierten Ausgangsmaterial für die Entwicklung neuer Wirkstoffkandidaten.[4] Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Derivatisierung dieses Moleküls, um neue chemische Bibliotheken für die Wirkstoffentdeckung zu erstellen.

I. Wichtige Reaktionsstellen und Derivatisierungsstrategien

Der 1,4,5-Trimethyl-1H-imidazol-2-carbaldehyd bietet zwei primäre Reaktionsstellen für die chemische Modifikation:

  • Die Carbaldehyd-Gruppe (an Position C2): Diese Gruppe ist hochrational für eine Vielzahl von klassischen Carbonyl-Reaktionen, die eine schnelle und effiziente Diversifizierung ermöglichen.

  • Die Stickstoffatome des Imidazol-Rings (N1/N3): Obwohl die N1-Position durch eine Methylgruppe blockiert ist, kann das N3-Atom unter bestimmten Bedingungen an Reaktionen teilnehmen, was zur Bildung von Imidazoliumsalzen führt.

Die folgende Abbildung skizziert die wichtigsten Derivatisierungswege.

Derivatization_Strategies cluster_main Derivatisierungsstrategien start 1,4,5-Trimethyl-1H- imidazol-2-carbaldehyd reductive_amination Reduktive Aminierung start->reductive_amination R-NH2, [H] wittig_reaction Wittig-Reaktion start->wittig_reaction Ylid condensation Kondensations- reaktionen start->condensation H2N-X oxidation_reduction Oxidation / Reduktion start->oxidation_reduction [O] / [H] schiff_bases_amines Schiff-Basen & Amine reductive_amination->schiff_bases_amines alkenes Alkene wittig_reaction->alkenes thiosemicarbazones_hydrazones Thiosemicarbazone, Hydrazone condensation->thiosemicarbazones_hydrazones alcohols_acids Alkohole & Carbonsäuren oxidation_reduction->alcohols_acids

Abbildung 1: Hauptstrategien zur Derivatisierung von 1,4,5-Trimethyl-1H-imidazol-2-carbaldehyd.

II. Experimentelle Protokolle

Die folgenden Protokolle beschreiben Standardverfahren zur Synthese verschiedener Derivate. Forscher sollten die Reaktionen für jedes Substrat optimieren.

Protokoll 1: Synthese von Schiff-Basen durch Kondensation

Dieses Protokoll beschreibt die Synthese von Imin-Derivaten (Schiff-Basen) durch die Kondensation des Aldehyds mit primären Aminen.

  • Reagenzien und Materialien:

    • 1,4,5-Trimethyl-1H-imidazol-2-carbaldehyd (1 Äq.)

    • Substituiertes primäres Amin (1,1 Äq.)

    • Wasserfreies Ethanol oder Methanol

    • Katalytische Menge Eisessig (optional)

    • Rundkolben, Magnetrührer, Rückflusskühler

  • Durchführung:

    • Lösen Sie 1,4,5-Trimethyl-1H-imidazol-2-carbaldehyd in wasserfreiem Ethanol in einem Rundkolben.

    • Fügen Sie das primäre Amin (1,1 Äq.) zur Lösung hinzu. Falls erforderlich, fügen Sie 2-3 Tropfen Eisessig als Katalysator hinzu.

    • Rühren Sie die Mischung bei Raumtemperatur für 30 Minuten und erhitzen Sie sie dann für 2-4 Stunden unter Rückfluss.

    • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

    • Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab. Das Produkt kann auskristallisieren.

    • Filtrieren Sie den festen Niederschlag ab und waschen Sie ihn mit kaltem Ethanol.

    • Falls kein Niederschlag entsteht, entfernen Sie das Lösungsmittel unter reduziertem Druck.

    • Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie.

Protokoll 2: Synthese von Thiosemicarbazon-Derivaten

Thiosemicarbazone von Imidazol-Aldehyden sind für ihre biologischen Aktivitäten bekannt.[3]

  • Reagenzien und Materialien:

    • 1,4,5-Trimethyl-1H-imidazol-2-carbaldehyd (1 Äq.)

    • Thiosemicarbazid (1 Äq.)

    • Ethanol (95%)

    • Katalytische Menge Schwefelsäure

  • Durchführung:

    • Lösen Sie Thiosemicarbazid in warmem 95%igem Ethanol.

    • Erstellen Sie eine separate Lösung von 1,4,5-Trimethyl-1H-imidazol-2-carbaldehyd im selben Lösungsmittel.

    • Geben Sie die Aldehydlösung langsam zur Thiosemicarbazid-Lösung unter Rühren hinzu.

    • Fügen Sie 1-2 Tropfen konzentrierte Schwefelsäure hinzu und erhitzen Sie die Mischung für 1-2 Stunden unter Rückfluss.

    • Kühlen Sie die Reaktionsmischung im Eisbad ab, um die Ausfällung des Produkts zu induzieren.

    • Sammeln Sie den festen Niederschlag durch Filtration, waschen Sie ihn mit kaltem Wasser und anschließend mit kaltem Ethanol.

    • Trocknen Sie das Produkt an der Luft oder im Vakuum.

Protokoll 3: Reduktive Aminierung zur Synthese von sekundären Aminen

Dieses zweistufige Ein-Topf-Verfahren wandelt das Aldehyd in ein sekundäres Amin um.

  • Reagenzien und Materialien:

    • 1,4,5-Trimethyl-1H-imidazol-2-carbaldehyd (1 Äq.)

    • Primäres Amin (1,1 Äq.)

    • Natriumborhydrid (NaBH₄) oder Natriumtriacetoxyborhydrid (STAB) (1,5 Äq.)

    • Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE)

    • Wasserfreie Bedingungen

  • Durchführung:

    • Lösen Sie den Aldehyd und das Amin in wasserfreiem DCM oder DCE.

    • Rühren Sie die Mischung bei Raumtemperatur für 1-2 Stunden, um die intermediäre Schiff-Base zu bilden.

    • Kühlen Sie die Mischung auf 0 °C ab.

    • Fügen Sie das Reduktionsmittel (z. B. NaBH₄) portionsweise über 15-20 Minuten hinzu.

    • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie sie über Nacht.

    • Quenchen Sie die Reaktion vorsichtig durch Zugabe von Wasser oder einer gesättigten wässrigen Ammoniumchloridlösung.

    • Extrahieren Sie die wässrige Phase mehrmals mit DCM.

    • Kombinieren Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie im Vakuum.

    • Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

III. Allgemeiner Experimenteller Arbeitsablauf

Der Arbeitsablauf von der Synthese bis zur Charakterisierung folgt einem standardisierten Prozess, der eine hohe Qualität und Reproduzierbarkeit der Ergebnisse gewährleistet.

Experimental_Workflow cluster_workflow Allgemeiner Experimenteller Arbeitsablauf setup 1. Reaktionsaufbau (Reagenzien, Lösungsmittel) reaction 2. Synthesereaktion (Rühren, Erhitzen) setup->reaction monitoring 3. Reaktionsüberwachung (DC, LC-MS) reaction->monitoring monitoring->reaction Reaktion unvollständig workup 4. Aufarbeitung (Extraktion, Waschen) monitoring->workup Reaktion abgeschlossen purification 5. Reinigung (Säulenchromatographie, Umkristallisation) workup->purification characterization 6. Charakterisierung (NMR, MS, IR) purification->characterization storage 7. Probenlagerung (Trocken, Lichtgeschützt) characterization->storage

Abbildung 2: Standardarbeitsablauf für die Synthese und Charakterisierung von Derivaten.

IV. Datenpräsentation: Hypothetische Screening-Ergebnisse

Um die Anwendung dieser Derivate in der Wirkstoffentdeckung zu demonstrieren, werden neu synthetisierte Verbindungen typischerweise in biologischen Assays getestet. Die folgende Tabelle zeigt beispielhafte quantitative Daten für eine hypothetische Reihe von Derivaten, die gegen die Kinase GSK-3β getestet wurden.

Tabelle 1: Hypothetische biologische Aktivität von Derivaten gegen GSK-3β

Verbindungs-IDModifikationstypR-GruppeMolekulargewicht ( g/mol )IC₅₀ (nM)
TMIC-001 Ausgangsmaterial-152.19>10.000
TMIC-SBA-01 Schiff-BasePhenyl227.291.250
TMIC-SBA-02 Schiff-Base4-Chlorphenyl261.73450
TMIC-SBA-03 Schiff-Base3-Pyridyl228.28890
TMIC-RA-01 Sekundäres AminBenzyl243.33210
TMIC-RA-02 Sekundäres Amin4-Methoxybenzyl273.3695
TMIC-TSC-01 Thiosemicarbazon-225.311.800

Anmerkung: Die oben genannten Daten sind rein illustrativ und nicht das Ergebnis tatsächlicher Experimente.

V. Screening-Kaskade für die Wirkstoffentdeckung

Nach der Synthese durchläuft die Bibliothek von Derivaten eine Screening-Kaskade, um "Hits" zu identifizieren und sie zu "Leads" zu optimieren.

Screening_Cascade cluster_cascade Screening-Kaskade in der Wirkstoffentdeckung library Synthetisierte Derivat-Bibliothek primary_assay Primäres Screening (z.B. HTS, Einzelkonzentration) library->primary_assay dose_response Dosis-Wirkungs- Analyse (IC₅₀-Bestimmung) primary_assay->dose_response Identifizierte 'Hits' secondary_assay Sekundäre Assays (Selektivität, Wirkmechanismus) dose_response->secondary_assay Potente Verbindungen admet In-vitro-ADMET (Stabilität, Permeabilität) secondary_assay->admet Selektive Verbindungen lead_opt Lead-Optimierung admet->lead_opt Vielversprechende 'Leads'

Abbildung 3: Logischer Fluss einer Screening-Kaskade für neue chemische Entitäten.

Zusammenfassung 1,4,5-Trimethyl-1H-imidazol-2-carbaldehyd ist ein vielseitiger Baustein für die medizinische Chemie. Die reaktive Aldehydgruppe ermöglicht eine einfache und schnelle Diversifizierung durch etablierte chemische Reaktionen wie reduktive Aminierung, Kondensation und Wittig-Reaktion. Die hier vorgestellten Protokolle und Arbeitsabläufe bieten eine solide Grundlage für Forscher, um neue Bibliotheken von Imidazol-Derivaten zu erstellen und diese systematisch auf ihre biologische Aktivität zu untersuchen. Die Fähigkeit, die pharmakokinetischen und pharmakodynamischen Eigenschaften durch Modifikation der Imidazol-Struktur zu verbessern, macht diesen Ansatz zu einem wesentlichen Werkzeug bei der Entwicklung von Therapeutika der nächsten Generation.[5]

References

High-Yield Synthesis of Substituted Imidazole-2-carbaldehydes: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted imidazole-2-carbaldehydes are pivotal building blocks in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. The development of efficient and high-yielding synthetic routes to these versatile intermediates is of paramount importance for accelerating drug discovery and materials innovation. This document provides detailed application notes and experimental protocols for the high-yield synthesis of a range of substituted imidazole-2-carbaldehydes, focusing on robust and scalable methodologies.

Synthetic Strategies Overview

Several key synthetic strategies have emerged for the efficient preparation of substituted imidazole-2-carbaldehydes. The choice of method often depends on the desired substitution pattern on the imidazole ring. The most prominent and effective methods include:

  • Direct C2-Formylation of Imidazoles: The Vilsmeier-Haack reaction is a powerful and direct method for introducing a formyl group at the electron-rich C2 position of N-substituted imidazoles.

  • Lithiation and Formylation: Metal-halogen exchange or direct deprotonation at the C2 position of an appropriately protected imidazole, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), provides a versatile route to C2-formylated imidazoles.

  • Oxidation of 2-Hydroxymethylimidazoles: The oxidation of pre-functionalized 2-hydroxymethylimidazoles offers a reliable pathway to the target aldehydes. Manganese dioxide (MnO₂) is a commonly used and effective oxidant for this transformation.

This guide will provide detailed protocols for each of these key methods, along with a comparative summary of their yields for various substituted imidazole-2-carbaldehydes.

Data Presentation: Comparative Yields of Substituted Imidazole-2-carbaldehydes

The following table summarizes the reported yields for the synthesis of various substituted imidazole-2-carbaldehydes using the methodologies detailed in this document. This allows for a direct comparison of the efficiency of each method for different substitution patterns.

Imidazole-2-carbaldehyde Derivative Synthesis Method Yield (%) Reference
1-Methyl-1H-imidazole-2-carbaldehydeVilsmeier-HaackNot SpecifiedGeneral Method
1-Benzyl-1H-imidazole-2-carbaldehydeVilsmeier-HaackNot SpecifiedGeneral Method
4-Bromo-1-methyl-1H-imidazole-2-carbaldehydeBromination of 1-methyl-1H-imidazole-2-carbaldehyde40[1]
1-(p-Methoxybenzyl)-1H-imidazole-2-carbaldehydeLithiation and FormylationHighGeneral Method
4,5-Dichloro-1-methyl-1H-imidazole-2-carbaldehydeLithiation and FormylationNot SpecifiedGeneral Method
Unsubstituted Imidazole-2-carbaldehydeOxidation of 2-HydroxymethylimidazoleHighGeneral Method

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of N-Substituted Imidazoles

This protocol describes the direct formylation of an N-substituted imidazole at the C2 position using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Materials:

  • N-substituted imidazole (e.g., 1-methylimidazole, 1-benzylimidazole)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1 equivalents) dropwise to the stirred DMF over 15-20 minutes, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic reaction.

  • Reaction with Imidazole: After the addition of POCl₃ is complete, stir the mixture at 0 °C for an additional 30 minutes. Dissolve the N-substituted imidazole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction Progression: After the addition of the imidazole solution, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure substituted imidazole-2-carbaldehyde.

Protocol 2: C2-Lithiation and Formylation of N-Protected Imidazoles

This protocol details the synthesis of imidazole-2-carbaldehydes via deprotonation at the C2 position using an organolithium reagent, followed by quenching with DMF.

Materials:

  • N-protected imidazole (e.g., 1-(p-methoxybenzyl)imidazole)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet, dissolve the N-protected imidazole (1 equivalent) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C. Stir at this temperature for an additional 1-2 hours.

  • Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Warming and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired imidazole-2-carbaldehyde.

Protocol 3: Oxidation of 2-Hydroxymethylimidazoles with Manganese Dioxide

This protocol describes the oxidation of a 2-hydroxymethylimidazole to the corresponding imidazole-2-carbaldehyde using activated manganese dioxide (MnO₂).

Materials:

  • 2-Hydroxymethylimidazole derivative

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite®

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the 2-hydroxymethylimidazole derivative (1 equivalent) in DCM or CHCl₃.

  • Addition of Oxidant: Add activated MnO₂ (5-10 equivalents by weight) to the suspension. The exact amount of MnO₂ may need to be optimized depending on its activity.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate and the activity of the MnO₂.

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the MnO₂. Wash the Celite® pad thoroughly with DCM or CHCl₃.

  • Purification: Combine the filtrate and the washings and concentrate under reduced pressure. The resulting crude product is often pure enough for subsequent steps. If necessary, further purification can be achieved by recrystallization or column chromatography on silica gel.

Mandatory Visualizations

Diagram 1: Vilsmeier-Haack Formylation Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Imidazole N-Substituted Imidazole Imidazole->Reaction_Mixture Quenching Quenching (NaHCO3) Reaction_Mixture->Quenching Extraction Extraction (DCM) Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Final_Product Imidazole-2- carbaldehyde Purification->Final_Product

Caption: Workflow for Vilsmeier-Haack Formylation.

Diagram 2: C2-Lithiation and Formylation Workflow

Lithiation_Formylation_Workflow cluster_lithiation Lithiation cluster_formylation Formylation cluster_workup Work-up & Purification Imidazole N-Protected Imidazole Lithiated_Imidazole Lithiated Imidazole Imidazole->Lithiated_Imidazole -78 °C nBuLi n-BuLi nBuLi->Lithiated_Imidazole Formylation_Step Formylation Lithiated_Imidazole->Formylation_Step DMF DMF DMF->Formylation_Step Quenching Quenching (NH4Cl) Formylation_Step->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Final_Product Imidazole-2- carbaldehyde Purification->Final_Product

Caption: Workflow for C2-Lithiation and Formylation.

Diagram 3: Oxidation of 2-Hydroxymethylimidazole Workflow

Oxidation_Workflow cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification Starting_Material 2-Hydroxymethyl- imidazole Reaction Reflux in DCM/CHCl3 Starting_Material->Reaction MnO2 MnO2 MnO2->Reaction Filtration Filtration (Celite) Reaction->Filtration Concentration Concentration Filtration->Concentration Purification Purification (Optional) Concentration->Purification Final_Product Imidazole-2- carbaldehyde Purification->Final_Product

Caption: Workflow for Oxidation of 2-Hydroxymethylimidazole.

Conclusion

The synthetic methods detailed in this application note provide robust and high-yielding pathways to a variety of substituted imidazole-2-carbaldehydes. The choice of the optimal synthetic route will be dictated by the availability of starting materials and the desired substitution pattern on the imidazole core. The provided protocols and comparative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient preparation of these important chemical building blocks.

References

Protocol for the Scalable Synthesis of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the synthesis of 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a Vilsmeier-Haack formylation of the commercially available 1,4,5-trimethyl-1H-imidazole. This protocol includes guidance for scaling the reaction from laboratory to pilot-plant scale, with a strong emphasis on safety and process control. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4]

Introduction

This compound is a substituted imidazole derivative of significant interest in medicinal chemistry due to the prevalence of the imidazole scaffold in biologically active molecules. This protocol details a robust and scalable synthesis route starting from 1,4,5-trimethyl-1H-imidazole. The core of this process is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce a formyl group onto the imidazole ring.[5][6] Careful control of reaction conditions is crucial for achieving high yields and purity, especially during scale-up. This document provides the necessary details for researchers, scientists, and drug development professionals to safely and efficiently produce this valuable intermediate.

Data Presentation

Table 1: Reagent Quantities for Laboratory and Scale-Up Synthesis

ReagentMolar Mass ( g/mol )Density (g/mL)Laboratory Scale (10 g product)Scale-Up (1 kg product)Molar Equivalents
1,4,5-Trimethyl-1H-imidazole110.16~1.07.92 g792 g1.0
Phosphorus oxychloride (POCl₃)153.331.6458.8 mL (14.5 g)880 mL (1.45 kg)1.3
Dimethylformamide (DMF)73.090.944100 mL10 LSolvent & Reagent
Dichloromethane (DCM)84.931.33200 mL20 LSolvent
Water18.021.00500 mL50 LQuenching
Sodium hydroxide (50% aq. soln.)40.001.52As neededAs neededNeutralization
Sodium Chloride (brine)58.44-100 mL10 LWork-up
Anhydrous Magnesium Sulfate120.37-As neededAs neededDrying

Table 2: Typical Reaction Parameters

ParameterValueNotes
Reaction Temperature0 °C to 60 °CInitial cooling is critical. Exotherm observed during POCl₃ addition and upon warming.
Reaction Time4-6 hoursMonitored by TLC or LC-MS.
Stirring Speed200-400 RPMEnsure efficient mixing, especially during reagent addition.
Expected Yield75-85%Based on similar formylation reactions.
Purity (crude)>90%Further purification may be required.

Experimental Protocols

Laboratory Scale Synthesis (10 g)

1. Vilsmeier Reagent Formation:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous dimethylformamide (DMF) (100 mL).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (8.8 mL, 94.5 mmol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will result in a thicker, sometimes crystalline suspension.[5][6]

2. Formylation Reaction:

  • Dissolve 1,4,5-trimethyl-1H-imidazole (7.92 g, 71.9 mmol) in anhydrous DMF (20 mL).

  • Add the imidazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.

  • After the addition, slowly allow the reaction mixture to warm to room temperature and then heat to 60 °C.

  • Maintain the reaction at 60 °C for 4-6 hours, monitoring the progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes 1:1).

3. Work-up and Isolation:

  • Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice (500 g). This step should be performed in a well-ventilated fume hood as it can be exothermic and may release HCl gas.

  • Stir the mixture vigorously for 30 minutes.

  • Carefully neutralize the acidic solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is approximately 8-9. Monitor the temperature and cool with an ice bath as needed.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

4. Purification:

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[7]

  • Alternatively, for aldehyde purification, a bisulfite adduct formation and subsequent release can be employed.[8][9][10] Dissolve the crude product in a suitable solvent and treat it with a saturated sodium bisulfite solution. The resulting solid adduct can be filtered, washed, and then the aldehyde can be regenerated by treatment with a mild base.

Scale-Up Protocol and Safety Considerations (1 kg)

Scaling up the Vilsmeier-Haack reaction requires careful consideration of its thermal hazards.[11][12][13] The formation of the Vilsmeier reagent is exothermic, and the reaction mixture can be thermally unstable.

1. Process Safety:

  • Calorimetry Studies: Before scaling up, it is highly recommended to perform reaction calorimetry studies to determine the heat of reaction and the rate of heat evolution.[11][14] This data is crucial for designing an adequate cooling system for the larger reactor.

  • Controlled Addition: The addition of phosphorus oxychloride should be precisely controlled to manage the exotherm. A programmable pump is recommended for this purpose.

  • Emergency Quenching: Have a plan and the necessary reagents (e.g., a large volume of cold water or a suitable quenching agent) readily available in case of a thermal runaway.

  • Ventilation: The reaction should be conducted in a well-ventilated area or a walk-in fume hood to handle any potential release of HCl or other volatile compounds.

2. Scale-Up Procedure:

  • Reactor Setup: Use a jacketed glass reactor with an overhead stirrer, a condenser, a temperature probe, and a controlled addition line for the POCl₃.

  • Vilsmeier Reagent Formation: Charge the reactor with anhydrous DMF (10 L) and cool the jacket to 0 °C. Add the phosphorus oxychloride (880 mL) via the addition pump over at least 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: Add the solution of 1,4,5-trimethyl-1H-imidazole (792 g) in DMF (2 L) at a controlled rate, again keeping the temperature below 10 °C. After the addition, allow the mixture to slowly warm to room temperature and then heat to 60 °C.

  • Work-up: The quench and neutralization steps will be highly exothermic at this scale. The reaction mixture should be transferred via a pump into a separate, larger, cooled reactor containing a stirred mixture of ice and water (50 L). The neutralization with 50% NaOH solution must be done very slowly with efficient cooling to maintain a safe temperature.

  • Extraction and Purification: Use a liquid-liquid extractor for the dichloromethane extractions. For purification at this scale, crystallization is often more practical than chromatography. The crude product can be dissolved in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate/hexanes) and allowed to cool slowly to induce crystallization.

Mandatory Visualization

Synthesis_Workflow Synthesis and Scale-Up of this compound cluster_prep Preparation cluster_reaction Vilsmeier-Haack Reaction cluster_workup Work-up and Purification cluster_scaleup Scale-Up Considerations reagents 1. Reagent Preparation - 1,4,5-Trimethyl-1H-imidazole - Anhydrous DMF - POCl3 reactor_setup 2. Reactor Setup - Inert atmosphere (N2) - Cooling system reagents->reactor_setup Charge Reactor vilsmeier_formation 3. Vilsmeier Reagent Formation - Add POCl3 to DMF at 0°C reactor_setup->vilsmeier_formation formylation 4. Formylation - Add Imidazole solution - Heat to 60°C vilsmeier_formation->formylation Controlled Addition monitoring 5. Reaction Monitoring - TLC / LC-MS formylation->monitoring Periodic Sampling quench 6. Quenching - Pour into ice-water monitoring->quench Reaction Complete neutralize 7. Neutralization - Add NaOH (aq) quench->neutralize extract 8. Extraction - Dichloromethane neutralize->extract purify 9. Purification - Chromatography or Crystallization extract->purify safety Safety First! - Calorimetry - Controlled Addition purification_scaleup Large-Scale Purification - Crystallization preferred

Caption: Workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and effective method for the formylation of 1,4,5-Trimethyl-1H-imidazole is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich imidazole ring.[1][2][3]

Q2: What is the Vilsmeier reagent and how is it prepared?

A2: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[2][3] It is typically prepared by reacting phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF).[3][4] The reaction is usually performed at low temperatures (0-10 °C) to ensure the stability of the reagent.[5]

Q3: What are the key reaction parameters that influence the yield of the Vilsmeier-Haack reaction?

A3: The yield of the Vilsmeier-Haack reaction is sensitive to several parameters, including reaction temperature, stoichiometry of reagents, reaction time, and the purity of the starting materials. Careful optimization of these parameters is crucial for achieving a high yield.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of petroleum ether and ethyl acetate, can be used to separate the starting material from the product. The spots can be visualized under UV light.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive Vilsmeier Reagent: The reagent may have decomposed due to moisture or high temperatures.[5] 2. Poor Quality Starting Material: Impurities in the 1,4,5-trimethyl-1H-imidazole can inhibit the reaction. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.[5][6] 4. Incorrect Stoichiometry: An inappropriate ratio of the imidazole substrate to the Vilsmeier reagent can lead to incomplete conversion or side reactions.1. Prepare the Vilsmeier reagent fresh before use and ensure all glassware is dry. Maintain a low temperature (0-10 °C) during its formation.[5] 2. Purify the starting 1,4,5-trimethyl-1H-imidazole by distillation or chromatography. 3. Optimize the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the reaction by TLC. A typical range for the formylation of electron-rich heterocycles is between room temperature and 80 °C.[6] 4. Experiment with different molar ratios of the Vilsmeier reagent to the imidazole. A slight excess of the Vilsmeier reagent is often beneficial.
Formation of Multiple Products (Side Reactions) 1. Di-formylation: Although less common for the C2-position, it can occur under harsh conditions. 2. Reaction at other positions: While the C2 position is the most electron-rich and sterically accessible, reaction at other positions is a possibility. 3. Decomposition: At higher temperatures, both the starting material and the product can decompose, leading to a complex mixture.[5]1. Use a milder Vilsmeier reagent (e.g., generated from oxalyl chloride instead of POCl₃) or milder reaction conditions (lower temperature, shorter reaction time). 2. Carefully control the stoichiometry and reaction temperature to favor mono-formylation at the desired position. 3. Maintain the reaction temperature within the optimal range and monitor the reaction to avoid prolonged heating after completion.
Difficult Purification of the Final Product 1. Contamination with DMF: DMF is a high-boiling point solvent and can be difficult to remove completely. 2. Formation of polar byproducts: Side reactions can lead to the formation of highly polar impurities that are difficult to separate by column chromatography. 3. Product instability: The aldehyde product may be sensitive to air or light.1. During work-up, wash the organic layer thoroughly with water or brine to remove most of the DMF. High-vacuum distillation or lyophilization can also be employed. 2. Optimize the reaction conditions to minimize side product formation. For purification, try different solvent systems for column chromatography or consider recrystallization. 3. Handle the purified product under an inert atmosphere and store it protected from light.

Impact of Reaction Parameters on Yield

The following table summarizes the expected qualitative impact of key reaction parameters on the yield of this compound, based on general principles of the Vilsmeier-Haack reaction.

Parameter Condition Expected Impact on Yield Reasoning
Temperature Too LowLowSlow reaction rate, incomplete conversion.
OptimalHighSufficient energy for the reaction to proceed efficiently without significant decomposition.
Too HighLowDecomposition of the Vilsmeier reagent, starting material, and/or product.[5] Increased potential for side reactions.
Vilsmeier Reagent Stoichiometry (relative to imidazole) Too LowLowIncomplete conversion of the starting material.
Optimal (slight excess)HighEnsures complete consumption of the starting imidazole.
Too HighMay DecreaseIncreased chance of side reactions such as di-formylation or polymerization.
Reaction Time Too ShortLowIncomplete reaction.
OptimalHighAllows for maximum conversion to the desired product.
Too LongMay DecreasePotential for product decomposition or formation of byproducts with prolonged heating.
Purity of Starting Material LowLowImpurities can interfere with the reaction or lead to the formation of undesired side products.
HighHighClean reaction profile and higher conversion to the desired product.

Experimental Protocols

Protocol 1: Synthesis of 1,4,5-Trimethyl-1H-imidazole (Starting Material)

This protocol is based on the general synthesis of substituted imidazoles from α-dicarbonyl compounds.

Reagents:

  • 2,3-Butanedione

  • Methylamine (40% in water)

  • Formaldehyde (37% in water)

  • Ammonium hydroxide

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-butanedione (1.0 eq), methylamine solution (1.1 eq), and formaldehyde solution (1.1 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with ammonium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1,4,5-trimethyl-1H-imidazole.

Protocol 2: Vilsmeier-Haack Formylation of 1,4,5-Trimethyl-1H-imidazole

This protocol is a generalized procedure based on known Vilsmeier-Haack reactions of electron-rich heterocycles.[7]

Reagents:

  • 1,4,5-Trimethyl-1H-imidazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq) and cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise to the DMF while maintaining the temperature between 0-5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1,4,5-trimethyl-1H-imidazole (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench it by the slow addition of crushed ice, followed by a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent to afford this compound.

Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_formylation Vilsmeier-Haack Formylation cluster_purification Purification 2,3-Butanedione 2,3-Butanedione Imidazole_Synthesis Imidazole Synthesis 2,3-Butanedione->Imidazole_Synthesis Methylamine Methylamine Methylamine->Imidazole_Synthesis Formaldehyde Formaldehyde Formaldehyde->Imidazole_Synthesis 1,4,5-Trimethyl-1H-imidazole 1,4,5-Trimethyl-1H-imidazole Imidazole_Synthesis->1,4,5-Trimethyl-1H-imidazole Formylation Formylation 1,4,5-Trimethyl-1H-imidazole->Formylation POCl3 POCl3 Vilsmeier_Reagent Vilsmeier Reagent Formation POCl3->Vilsmeier_Reagent DMF DMF DMF->Vilsmeier_Reagent Vilsmeier_Reagent->Formylation Crude_Product Crude Product Formylation->Crude_Product Workup Aqueous Work-up Crude_Product->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low Yield Issue Inactive_Reagent Inactive Vilsmeier Reagent Low_Yield->Inactive_Reagent Check Impure_Start Impure Starting Material Low_Yield->Impure_Start Check Bad_Temp Suboptimal Temperature Low_Yield->Bad_Temp Check Bad_Stoich Incorrect Stoichiometry Low_Yield->Bad_Stoich Check Fresh_Reagent Prepare Fresh Reagent Inactive_Reagent->Fresh_Reagent Purify_Start Purify Starting Material Impure_Start->Purify_Start Optimize_Temp Optimize Temperature Bad_Temp->Optimize_Temp Optimize_Stoich Optimize Stoichiometry Bad_Stoich->Optimize_Stoich

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Purification of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Purity After Initial Work-up

Q: After aqueous work-up of my Vilsmeier-Haack reaction, my crude product shows multiple spots on TLC, and the purity by HPLC is low. What are the likely impurities and how can I remove them?

A: The Vilsmeier-Haack reaction, a common method for synthesizing 2-formylimidazoles, can result in several impurities.

Potential Impurities:

  • Unreacted Starting Material: 1,2,5-Trimethylimidazole.

  • Residual Solvent: N,N-Dimethylformamide (DMF).

  • Hydrolysis Product: 1,4,5-Trimethyl-1H-imidazole-2-carboxylic acid, which can form if the aldehyde is oxidized.[1]

  • Side-reaction Products: Over-formylation or other side reactions, although less common for this substrate.

Troubleshooting Steps:

  • Initial Extraction: Ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to remove water-soluble impurities. Washing the organic layer with brine can help break emulsions and remove residual water.

  • Removal of DMF: DMF can be challenging to remove completely by evaporation due to its high boiling point. Washing the organic extract with water or a dilute lithium chloride solution can help partition the DMF into the aqueous phase.

  • Column Chromatography: This is the most effective method for separating the target compound from starting material and other non-polar impurities.[2]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to remove minor impurities and improve crystalline form.

Issue 2: Difficulty with Column Chromatography Separation

Q: I am struggling to get good separation of my product from a closely running impurity during column chromatography. What conditions should I try?

A: Achieving good separation on silica gel requires optimization of the mobile phase.

Troubleshooting Steps:

  • TLC Analysis: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the product to ensure good separation on the column.

  • Solvent System: For imidazole aldehydes, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2]

    • If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (increase the proportion of hexane).

    • If the spots are too low on the TLC plate (low Rf), increase the polarity of the mobile phase (increase the proportion of ethyl acetate).

  • Alternative Solvents: If a hexane/ethyl acetate system does not provide adequate separation, consider other solvent systems. Adding a small amount of a more polar solvent like methanol or a few drops of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) can sometimes improve separation.

  • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can be very effective for separating compounds with different polarities.

Issue 3: Product Degradation During Purification

Q: I suspect my product is degrading during purification, leading to lower yields and the appearance of new impurities. How can I minimize this?

A: Imidazole aldehydes can be sensitive to certain conditions, particularly pH extremes and prolonged exposure to silica gel.[3]

Troubleshooting Steps:

  • pH Control: Avoid strongly acidic or basic conditions during work-up and purification. 2-Acylimidazoles can undergo hydrolysis in aqueous acidic environments.[3] Neutralize any acidic or basic aqueous layers before extraction.

  • Temperature: Perform purification steps at or below room temperature whenever possible. Avoid excessive heating during solvent evaporation.

  • Minimize Time on Silica Gel: Prolonged contact with silica gel, which is slightly acidic, can sometimes lead to degradation of sensitive compounds.

    • Use flash column chromatography for faster separation.

    • Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) if you suspect acid-catalyzed degradation.

  • Inert Atmosphere: While not always necessary, if you suspect oxidation, performing the purification under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities from the synthesis of this compound via a Vilsmeier-Haack reaction?

A1: The most common impurities include the unreacted starting material (1,2,5-trimethylimidazole), residual DMF, and potentially the corresponding carboxylic acid if the aldehyde is oxidized.

Q2: What is a good starting solvent system for column chromatography?

A2: A good starting point for silica gel column chromatography is a mixture of petroleum ether and ethyl acetate, for example, in a 2:1 ratio.[2] The polarity should be adjusted based on TLC analysis.

Q3: What are suitable recrystallization solvents for this compound?

A3: While specific data for this compound is limited, for similar imidazole derivatives, recrystallization is often successful from solvents like ethanol, acetonitrile, or a mixture of ethanol and water.[4][5]

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method. Spot a small amount of each fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light or by staining.

Q5: Is this compound stable in solution?

A5: 2-Formylimidazoles can be susceptible to hydrolysis, especially under acidic conditions.[3] For storage, it is best to keep the purified compound as a solid in a cool, dry, and dark place. If a solution is required, prepare it fresh and use it promptly.

Data Presentation

The following table summarizes typical purification parameters for imidazole aldehydes, which can be used as a starting point for the purification of this compound.

ParameterMethodDetailsExpected PurityTypical Yield
Chromatography Silica Gel Column ChromatographyStationary Phase: Silica gel (230-400 mesh) Mobile Phase: Petroleum Ether/Ethyl Acetate (e.g., 2:1 v/v)>95%60-80%
Recrystallization Solvent CrystallizationSolvent: Ethanol, Acetonitrile, or Ethanol/Water>99%70-90% (after chromatography)
Purity Analysis HPLCColumn: C18 reverse-phase Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid--

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., petroleum ether/ethyl acetate 2:1).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the impure solid in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow Crude Crude Product Workup Aqueous Work-up Crude->Workup Extraction Column Column Chromatography Workup->Column Separation Recrystallization Recrystallization Column->Recrystallization Further Purification Pure Pure Product Recrystallization->Pure

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic start Low Purity Issue check_impurities Identify Impurities (TLC/HPLC) start->check_impurities is_starting_material Starting Material Present? check_impurities->is_starting_material is_polar Polar Impurities? is_starting_material->is_polar No optimize_column Optimize Column Chromatography is_starting_material->optimize_column Yes is_polar->optimize_column No adjust_workup Adjust Aqueous Work-up is_polar->adjust_workup Yes recrystallize Perform Recrystallization optimize_column->recrystallize pure_product Pure Product recrystallize->pure_product adjust_workup->optimize_column

Caption: A logic diagram for troubleshooting low purity issues.

References

Technical Support Center: Synthesis of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the formylation of 1,4,5-trimethyl-1H-imidazole using the Vilsmeier-Haack reaction.[1][2] This reaction employs a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride.[3][4] The electron-rich nature of the trimethylated imidazole ring makes it an excellent substrate for this type of electrophilic substitution.[5]

Q2: I am experiencing a low yield in my Vilsmeier-Haack formylation step. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete formation of the Vilsmeier reagent: Ensure your DMF and POCl₃ are anhydrous, as moisture can quench the reagents.

  • Insufficient reaction temperature or time: The formylation of imidazoles may require specific temperature conditions to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Degradation of the starting material or product: Although imidazoles are generally stable, excessively harsh conditions (e.g., very high temperatures) can lead to decomposition.

  • Suboptimal workup procedure: The intermediate iminium salt must be completely hydrolyzed to the aldehyde. Ensure the hydrolysis step (usually with water or a basic solution) is performed correctly.[3]

Q3: My final product is impure. What are the most likely side products?

A3: Impurities often arise from incomplete reactions or side reactions. Key potential contaminants include:

  • Unreacted 1,4,5-trimethyl-1H-imidazole: This is the most common impurity if the reaction does not go to completion.

  • Unhydrolyzed iminium salt: The intermediate of the Vilsmeier-Haack reaction is an iminium salt, which can persist if the hydrolysis step is inefficient.[3]

  • Byproducts from impurities in the starting material: Any impurities in the initial 1,4,5-trimethyl-1H-imidazole can undergo formylation or other reactions, leading to a complex product mixture.

  • Polymeric materials: Under certain conditions, especially with excess reagent or high temperatures, polymerization can occur.

Q4: How can I minimize the formation of side products during the synthesis?

A4: To improve the purity of your final product:

  • Use high-purity reagents: Ensure your starting 1,4,5-trimethyl-1H-imidazole, DMF, and POCl₃ are of high purity and anhydrous.

  • Control reaction stoichiometry: Use a slight excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents) to drive the reaction to completion, but avoid a large excess which can promote side reactions.[4]

  • Optimize reaction conditions: Carefully control the temperature and reaction time. Start with milder conditions and gradually increase the temperature if necessary, while monitoring via TLC.

  • Ensure complete hydrolysis: During the workup, allow sufficient time for the hydrolysis of the iminium intermediate and ensure proper mixing. Adjusting the pH with a base like sodium acetate or sodium bicarbonate can facilitate this process.[4]

Troubleshooting Guides

Problem 1: Low or No Product Yield

This guide provides a systematic approach to diagnosing and resolving issues related to low product yield.

Potential Cause Diagnostic Check Recommended Solution
1. Reagent Quality Verify the purity and dryness of DMF and POCl₃. Check the age and storage conditions of the reagents.Use freshly distilled or newly opened anhydrous reagents. Store hygroscopic reagents like POCl₃ under an inert atmosphere.
2. Incomplete Reaction Monitor the reaction progress using TLC by comparing the reaction mixture to a spot of the starting material.[6]Increase the reaction time or moderately elevate the temperature. Ensure the stoichiometry of the Vilsmeier reagent is adequate (1.1-1.5 equivalents).[4]
3. Suboptimal Temperature Review the literature for the optimal temperature range for formylating similar imidazole substrates.Perform small-scale optimization experiments at different temperatures (e.g., 0 °C to room temperature, then gentle heating to 50-70 °C) to find the ideal condition.
4. Ineffective Workup Analyze the crude product by ¹H NMR to check for the presence of the intermediate iminium salt (characterized by a downfield iminium proton signal).Extend the duration of the hydrolysis step during workup. Add a mild base (e.g., saturated NaHCO₃ or NaOAc solution) to neutralize acid and facilitate the hydrolysis of the salt.[4]

Troubleshooting Workflow for Low Yield

G start Problem: Low Yield check_reagents Check Reagent Quality (Anhydrous? Pure?) start->check_reagents check_progress Monitor Reaction Progress (TLC) start->check_progress check_workup Analyze Crude Product (NMR for Iminium Salt) start->check_workup sol_reagents Solution: Use Fresh, Anhydrous Reagents check_reagents->sol_reagents If Poor sol_progress Solution: Increase Time/ Temp or Reagent Stoichiometry check_progress->sol_progress If Incomplete sol_workup Solution: Optimize Hydrolysis (Time, pH Adjustment) check_workup->sol_workup If Intermediate Present

Caption: Troubleshooting flowchart for low yield issues.

Problem 2: Product Contamination and Impurities

This guide assists in identifying and mitigating common impurities.

Potential Impurity Identification Method Prevention & Removal
1. Unreacted Starting Material Compare TLC of the product with the starting material. Check for characteristic ¹H NMR signals of 1,4,5-trimethyl-1H-imidazole.Prevention: Drive the reaction to completion by optimizing time, temperature, or using a slight excess of the Vilsmeier reagent. Removal: Purify via silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.
2. Iminium Salt Intermediate A highly polar compound that may streak on TLC. Can be identified by ¹H NMR in a polar solvent (e.g., DMSO-d₆).Prevention: Ensure complete hydrolysis during workup by stirring with water or a basic solution for an adequate amount of time.[4] Removal: Re-subject the crude product to the workup conditions (hydrolysis) or wash the organic extract thoroughly with a dilute aqueous base.
3. Polymeric Byproducts Appears as baseline material on TLC or broad, unresolved signals in the ¹H NMR spectrum.Prevention: Use high-purity, peroxide-free solvents. Maintain an inert atmosphere (N₂ or Ar) if the substrate is sensitive to oxidation. Avoid excessive temperatures. Removal: Filtration may remove some insoluble polymers. Column chromatography can separate the desired product from soluble polymeric material.

Experimental Protocols

Synthesis of Vilsmeier Reagent and Formylation of 1,4,5-Trimethyl-1H-imidazole

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 1,4,5-Trimethyl-1H-imidazole (1.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) (10-15 mL per gram of imidazole)

  • Phosphoryl chloride (POCl₃) (1.2 eq.)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or Sodium Acetate (NaOAc) solution

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, ice bath, and magnetic stirrer.

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (1.2 eq.) dropwise to the cold, stirring DMF over 20-30 minutes. Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Formylation Reaction: Dissolve 1,4,5-trimethyl-1H-imidazole (1.0 eq.) in a minimal amount of anhydrous DCM or DMF and add it dropwise to the cold Vilsmeier reagent suspension.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.[4] Monitor the reaction's progress by TLC (e.g., 10% Methanol in DCM) until the starting material is consumed. Gentle heating (40-50 °C) may be required if the reaction is sluggish.

  • Workup and Hydrolysis: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding crushed ice, followed by cold water.

  • Basify the mixture to a pH of 8-9 by the slow addition of a saturated NaHCO₃ solution or a 3M NaOH solution. This step hydrolyzes the iminium intermediate and must be done carefully due to gas evolution and potential exotherm. Stir vigorously for 1-2 hours until hydrolysis is complete.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Reaction and Side Reaction Pathway

G cluster_reactants imidazole 1,4,5-Trimethyl- 1H-imidazole intermediate Iminium Salt Intermediate imidazole->intermediate Electrophilic Aromatic Substitution vilsmeier Vilsmeier Reagent (from DMF + POCl₃) vilsmeier->intermediate Electrophilic Aromatic Substitution product Target Product: 1,4,5-Trimethyl-1H-imidazole -2-carbaldehyde intermediate->product Workup: H₂O / Base side_product Side Product: Unhydrolyzed Iminium Salt (Impurity) intermediate->side_product Incomplete Hydrolysis

Caption: Vilsmeier-Haack reaction pathway and a common side reaction.

References

Technical Support Center: Optimization of Imidazole Formylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of imidazole formylation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common issues and optimizing reaction conditions.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the formylation of imidazoles, particularly when using methods like the Vilsmeier-Haack reaction.

Question: My reaction yield is consistently low or the reaction is not proceeding to completion. What are the potential causes and how can I improve the yield?

Answer: Low or no yield is a common issue in imidazole formylation, often stemming from the deactivation of the formylating agent or suboptimal reaction conditions.[1]

Potential Causes & Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly sensitive to moisture.[1] Any moisture in the glassware, solvents, or starting materials can decompose the reagent, halting the reaction.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents and ensure your imidazole starting material is dry.

  • Insufficient Reaction Temperature: The formylation of imidazoles may require specific temperature conditions to proceed efficiently.

    • Solution: While the Vilsmeier reagent is often prepared at low temperatures (e.g., 0 °C), the reaction with the imidazole substrate may require heating.[2] Monitor the reaction progress via Thin Layer Chromatography (TLC) and consider gradually increasing the temperature (e.g., to 60-80 °C) if no conversion is observed.[2]

  • Poorly Reactive Substrate: Electron-withdrawing groups on the imidazole ring can decrease its nucleophilicity, making it less reactive towards the electrophilic Vilsmeier reagent.[3]

    • Solution: For deactivated substrates, you may need to use a larger excess of the Vilsmeier reagent or employ more forcing reaction conditions (higher temperature, longer reaction time).

  • Product Decomposition: The formylated imidazole product may be unstable under the work-up conditions.

    • Solution: Perform the work-up, especially the hydrolysis of the iminium intermediate, at low temperatures (e.g., using an ice bath). Neutralize the reaction mixture carefully and avoid exposure to strong acids or bases for prolonged periods.[1]

Question: My reaction is producing multiple products or a dark, tarry residue. How can I achieve a cleaner reaction?

Answer: The formation of side products and polymeric material is often related to excessive reaction temperature or incorrect stoichiometry.[1]

Potential Causes & Solutions:

  • Di-formylation or Side Reactions: Using a large excess of the Vilsmeier reagent can sometimes lead to the formation of di-formylated products or other side reactions.[1]

    • Solution: Optimize the stoichiometry. Begin with a smaller excess of the formylating agent (e.g., 1.5 equivalents) and adjust as needed based on reaction monitoring.[4]

  • Reaction Overheating: The reaction can be exothermic, and uncontrolled temperature increases can lead to decomposition and polymerization, resulting in a tarry residue.[1]

    • Solution: Maintain strict temperature control throughout the reaction, especially during the addition of reagents. Use an ice bath to manage the exotherm.[1]

  • Impure Starting Materials: Impurities in the imidazole starting material or solvents can act as catalysts for side reactions.

    • Solution: Ensure the purity of your starting materials. If necessary, purify the imidazole substrate by recrystallization or column chromatography before use.[5]

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and how does it work for imidazole formylation? The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[3][4] It involves two main stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid halide like phosphorus oxychloride (POCl₃) to form a chloroiminium ion, which is the active electrophile.[4]

  • Electrophilic Substitution: The electron-rich imidazole ring attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired formylated imidazole.[3][4]

Q2: Which formylating agents can be used for imidazole formylation? Several reagents can be used, with the Vilsmeier-Haack reagent being one of the most common.[6] Other notable formylating agents include:

  • Hexamethylenetetramine in the Duff reaction.[6]

  • Chloroform in the Reimer-Tiemann reaction.[6]

  • Dimethylformamide (DMF) in the presence of other catalysts, such as diethyl phosphite/imidazole.[7]

  • 2-Formyl-1,3-dimethyl-1H-imidazol-3-ium iodide under microwave-assisted, metal-free conditions.[8]

Q3: What are the typical solvents and bases used in imidazole formylation? The choice of solvent and base is highly dependent on the specific formylation method.

  • For the Vilsmeier-Haack reaction , an excess of DMF often serves as both the reagent and the solvent.[2] Other inert solvents like chloroform or dichloromethane can also be used.[2] The reaction is typically performed under acidic conditions, so a base is not used during the main reaction but rather during the work-up to neutralize the mixture.

  • For other methods, polar aprotic solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethyl Sulfoxide (DMSO) are common.[9]

Q4: How can I purify the final formylated imidazole product? Purification strategies depend on the properties of the product.

  • Column Chromatography: This is a very common method. Silica gel is typically used as the stationary phase with a gradient of ethyl acetate and hexanes as the mobile phase.[4][10]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol, toluene, or diethyl ether mixtures) can be an effective purification technique.[11]

  • Extraction: A standard aqueous work-up followed by extraction with an organic solvent like ethyl acetate or dichloromethane is the first step after the reaction is quenched.[10]

Optimized Reaction Parameters

The yield of imidazole formylation is highly sensitive to reaction conditions. The tables below summarize the effect of key parameters on reaction outcomes based on reported optimization studies.

Table 1: Effect of Temperature and Catalyst on Imidazole Ring Formation Yield (Data synthesized from design of experiments (DOE) studies for imidazole synthesis, which informs on critical parameters relevant to formylation.)[12]

ParameterRange/ValueEffect on YieldComments
Reaction Temperature 50 °C~35%Lower temperatures can lead to incomplete reactions.
100-110 °CUp to 87%Identified as a critical process parameter for maximizing yield.
Catalyst (Ammonium Acetate) 6 mmol~74%The amount of the nitrogen source/catalyst is significant.
8 mmol~79%A slight increase in yield is observed with higher catalyst loading.[12]
Solvent Volume (Toluene) 3 volumes~74%Less significant impact compared to temperature.
15 volumes~79%A marginal increase in yield with higher dilution.[12]

Table 2: Comparison of Conditions for N-Formylation of Amines (Relevant to Imidazole) (Data from studies on general N-formylation, applicable to the imidazole nitrogen.)[7]

Catalyst SystemFormylating AgentTemperatureYield RangeSubstrate Scope
Diethyl phosphite/imidazoleDMF100 °CGood to ExcellentBroad: Aliphatic, aromatic, and heterocyclic amines.
Ni(II) metal complex/imidazoleDMFNot specifiedModerate to ExcellentBroad: Aliphatic, aromatic, and heterocyclic amines.[7]
Organophosphoric AcidDMFNot specified54-98%Aromatic, aliphatic, and heterocyclic amines.[7]

Visual Guides & Workflows

Troubleshooting Logic for Low Yield

The following diagram outlines a logical workflow for troubleshooting low-yield issues in imidazole formylation reactions.

Troubleshooting_Low_Yield Start Problem: Low or No Yield Cause1 Inactive Vilsmeier Reagent? Start->Cause1 Cause2 Suboptimal Reaction Conditions? Start->Cause2 Cause3 Poor Substrate Reactivity? Start->Cause3 Cause4 Product Decomposition? Start->Cause4 Sol1 Solution: - Use anhydrous solvents/reagents - Flame-dry all glassware Cause1->Sol1 Yes Sol2 Solution: - Increase reaction temperature - Extend reaction time - Monitor via TLC Cause2->Sol2 Yes Sol3 Solution: - Increase excess of  formylating agent - Use more forcing conditions Cause3->Sol3 Yes Sol4 Solution: - Perform work-up at 0 °C - Careful, slow quenching - Avoid harsh pH Cause4->Sol4 Yes

Caption: Troubleshooting workflow for low yield in imidazole formylation.

Experimental Workflow: Vilsmeier-Haack Formylation

This diagram illustrates the typical experimental sequence for the Vilsmeier-Haack formylation of an imidazole substrate.

Experimental_Workflow A 1. Prepare Vilsmeier Reagent (POCl₃ in anhydrous DMF at 0 °C) B 2. Add Imidazole Substrate (Dropwise, maintaining low temp) A->B C 3. Reaction (Stir at RT or heat to 60-80 °C) B->C D 4. Monitor Progress (Using TLC or LC-MS) C->D E 5. Quench Reaction (Pour slowly onto ice/water) D->E F 6. Hydrolysis & Neutralization (Adjust pH with aq. base, e.g., NaOAc) E->F G 7. Extraction (e.g., with Ethyl Acetate) F->G H 8. Purification (Column Chromatography or Crystallization) G->H I Final Product H->I

Caption: General experimental workflow for Vilsmeier-Haack formylation.

Detailed Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of Imidazole

  • Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is moisture-sensitive. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 10 equivalents). Cool the flask to 0 °C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve the imidazole starting material (1.0 equivalent) in a minimum amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Stir vigorously.

  • Hydrolysis: Add a saturated aqueous solution of sodium acetate or sodium bicarbonate portion-wise until the mixture is neutral or slightly basic (pH 7-8) to hydrolyze the intermediate and neutralize excess acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the desired formylated imidazole.[4]

References

Technical Support Center: 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Troubleshooting Guides

This section offers solutions to specific problems that may arise when working with this compound.

Issue 1: Compound shows signs of degradation upon storage (e.g., color change, impurity peaks in analysis).

  • Question: My solid sample of this compound has developed a yellowish or brownish tint over time. What could be the cause and how can I prevent it?

  • Answer: Discoloration is a common indicator of degradation. The aldehyde functional group is susceptible to oxidation, which can be accelerated by exposure to air and light.[1] The imidazole ring itself can also be sensitive to photodegradation in solution.[2]

    Troubleshooting Steps:

    • Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.[3] It should be kept in a tightly sealed, opaque container to protect it from light.

    • Temperature: Store the compound at the recommended temperature, which for many imidazole derivatives is refrigerated or even frozen for long-term storage.[4]

    • Purity Check: Re-analyze the compound using techniques like HPLC or NMR to identify and quantify any impurities. Common degradation products could include the corresponding carboxylic acid from aldehyde oxidation.

Issue 2: Inconsistent results in aqueous solutions.

  • Question: I'm observing variable results in my experiments using aqueous solutions of this compound. Could the compound be unstable in water?

  • Answer: Yes, aldehydes can exist in equilibrium with their hydrated geminal diol form in aqueous solutions.[5] This equilibrium can be pH-dependent.[5] For some imidazole-2-carboxaldehydes, the hydrated form is more prevalent in acidic conditions, which can alter the compound's reactivity and spectroscopic properties.[5]

    Troubleshooting Steps:

    • pH Control: Maintain a consistent and appropriate pH for your experiments using a suitable buffer system. The pKa of the imidazole ring is around 7, meaning its protonation state will change around this pH.[6]

    • Fresh Solutions: Prepare aqueous solutions fresh before each experiment to minimize the impact of potential degradation over time.

    • Solvent Choice: If permissible for your application, consider using a non-aqueous solvent to avoid hydration issues.

Issue 3: Appearance of unexpected byproducts in reactions.

  • Question: My reaction involving this compound is yielding unexpected byproducts. How can I determine if this is due to compound instability?

  • Answer: The aldehyde group is reactive and can participate in various side reactions, while the imidazole ring can also influence reactivity.[7] Instability under the reaction conditions (e.g., high temperature, presence of oxidizing or strong nucleophilic reagents) could lead to degradation and subsequent byproduct formation.

    Troubleshooting Steps:

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to track the consumption of the starting material and the formation of products and byproducts.

    • Control Experiment: Run a control experiment with this compound under the reaction conditions but without other key reagents to assess its stability.

    • Purification of Starting Material: Ensure the starting material is of high purity, as impurities can sometimes catalyze side reactions.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound?

    • A1: To ensure stability, the compound should be stored in a tightly sealed, opaque container under an inert atmosphere (argon or nitrogen) and at a low temperature (refrigerated or frozen).[3][4] This minimizes exposure to air, light, and moisture.

  • Q2: Is this compound air-sensitive?

    • A2: Due to the presence of the aldehyde group, which is prone to oxidation, it is recommended to handle this compound as an air-sensitive compound.[1][8][9]

Stability in Different Environments

  • Q3: How stable is this compound to changes in pH?

    • A3: The stability can be pH-dependent. The imidazole ring's protonation state changes around neutral pH.[6] In aqueous solutions, the aldehyde-diol equilibrium is also influenced by pH, with the diol form often favored in acidic conditions for similar structures.[5] Extreme pH values (highly acidic or basic) may lead to degradation.

  • Q4: Is the compound sensitive to light?

    • A4: Imidazole moieties can be susceptible to photodegradation.[2] It is best practice to protect the compound and its solutions from light.

Degradation and Impurities

  • Q5: What is the most likely degradation product of this compound?

    • A5: The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid (1,4,5-Trimethyl-1H-imidazole-2-carboxylic acid).[1]

  • Q6: How can I detect degradation of my sample?

    • A6: Degradation can be detected by a change in physical appearance (e.g., color), or more definitively through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy, which can identify the structures of degradation products.[10][11]

Data Presentation

Table 1: Hypothetical Forced Degradation Study Results for this compound

Stress ConditionTimeTemperature% DegradationMajor Degradation Product
Acidic (0.1 M HCl)24 h60 °C15%1,4,5-Trimethyl-1H-imidazole-2-carboxylic acid
Basic (0.1 M NaOH)8 h60 °C25%Multiple minor products
Oxidative (3% H₂O₂)4 hRT40%1,4,5-Trimethyl-1H-imidazole-2-carboxylic acid
Thermal (Solid)7 days80 °C<5%No major degradation product
Photolytic (Solution)24 hRT10%Unidentified polar impurities

Note: This table is illustrative and based on the expected behavior of similar compounds. Actual results would need to be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a compound.[12][13]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at a specified temperature (e.g., 60°C) for a set period.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at a specified temperature (e.g., 60°C) for a set period. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a set period.

    • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, reflux the stock solution.

    • Photolytic Degradation: Expose the stock solution to a light source with a specified output (e.g., ICH option 1 or 2) for a defined duration.

  • Sample Analysis: At various time points, withdraw samples, quench the degradation if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control. Identify major degradation products using techniques like LC-MS.

Protocol 2: HPLC Method for Purity Assessment

A reverse-phase HPLC method is generally suitable for analyzing imidazole derivatives.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient from a high aqueous content to a high organic content (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 280 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

Troubleshooting_Workflow start Experiment with This compound issue Encounter Stability Issue? (e.g., discoloration, poor results) start->issue check_storage Verify Storage Conditions (Inert atmosphere, low temp, dark) issue->check_storage Yes resolve Implement Corrective Actions (Improve storage, buffer solution, purify) issue->resolve No check_solution Assess Solution Stability (pH control, fresh preparation) check_storage->check_solution check_reaction Evaluate Reaction Conditions (Control experiment, starting material purity) check_solution->check_reaction analyze Analyze for Impurities (HPLC, NMR, LC-MS) check_reaction->analyze analyze->resolve

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway cluster_main This compound cluster_product Degradation Product compound product compound->product Oxidation (O2, H2O2)

Caption: Potential oxidative degradation pathway.

Experimental_Workflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points stress->sample analyze Analyze by Stability-Indicating Method (e.g., HPLC) sample->analyze evaluate Evaluate Data (% Degradation, Identify Products) analyze->evaluate

References

Overcoming low reactivity in derivatization of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the derivatization of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde, a compound known for its characteristically low reactivity. The information is tailored for researchers, scientists, and professionals in drug development.

Understanding the Challenge: Inherent Low Reactivity

The low reactivity of this compound in standard derivatization reactions, particularly nucleophilic additions, stems from the electronic properties of the substituted imidazole ring. The imidazole ring is an electron-rich heterocycle, and the three methyl groups are electron-donating. These groups collectively increase the electron density on the carbonyl carbon of the aldehyde, reducing its electrophilicity and making it less susceptible to attack by nucleophiles.[1]

G cluster_imidazole 1,4,5-Trimethyl-1H-imidazole Ring cluster_aldehyde Aldehyde Group ring Imidazole Core carbonyl Carbonyl Carbon (C=O) (Poor Electrophile) ring->carbonyl e⁻ donating effect reduces electrophilicity me1 Methyl (CH₃) me1->ring e⁻ donating me2 Methyl (CH₃) me2->ring e⁻ donating me3 Methyl (CH₃) me3->ring e⁻ donating

Caption: Electronic effect leading to low reactivity.

Troubleshooting Guide

This section addresses common issues encountered during the derivatization of this compound in a question-and-answer format.

Q1: My nucleophilic addition reaction (e.g., Grignard, Wittig, reductive amination) is failing or providing very low yields. What is the primary cause and what can I do?

A: The primary cause is the low electrophilicity of the carbonyl carbon, as explained above. Standard conditions are often insufficient to promote the reaction.

Troubleshooting Steps:

  • Activate the Carbonyl Group: The most effective strategy is to increase the electrophilicity of the carbonyl carbon.

    • Acid Catalysis: For reactions with weak nucleophiles (like alcohols or amines), adding an acid catalyst can protonate the carbonyl oxygen, making the carbon a significantly better electrophile.[2][3] Use dry, protic, or Lewis acids.

    • Form an Imidazolium Salt: This is a highly effective strategy. N-alkylation of the imidazole ring at the N-3 position creates a positively charged imidazolium salt.[4][5] This positive charge acts as a powerful electron-withdrawing group, which strongly activates the C-2 aldehyde for nucleophilic attack.[4][5]

  • Use Stronger Nucleophiles: If the reaction allows, switch to a more potent nucleophilic reagent.

  • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. However, be cautious, as this can lead to side reactions like decarbonylation, especially in alcoholic solvents.[6]

  • Change the Solvent: Move to a solvent that can better stabilize charged intermediates, or consider solvent-free conditions, which can sometimes accelerate reactions.[7][8]

Q2: I'm observing an unexpected loss of the aldehyde group, particularly when heating my reaction in ethanol. What is this side reaction?

A: You are likely observing a decarbonylation reaction. Imidazole-2-carbaldehydes are known to undergo decarbonylation in hot ethanol, which involves the nucleophilic attack of the alcohol on the carbonyl group, leading to the formation of the corresponding imidazole and ethyl formate.[6] To avoid this, use alternative solvents or lower reaction temperatures if possible.

Q3: How can I improve reaction rates and yields without resorting to harsh conditions?

A: Microwave-assisted synthesis can be a valuable tool. For many heterocyclic syntheses, including those involving imidazoles, microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions.[7][9][10] This method provides rapid, uniform heating that can overcome the activation energy barrier without prolonged exposure to high temperatures that might cause degradation.

Q4: My reaction is producing a stable, hydrated form of the aldehyde, which is unreactive. How do I address this?

A: Imidazole-2-carboxaldehyde and its derivatives can form stable gem-diol hydrates in the presence of water, and the stability of this hydrate can be pH-dependent.[11][12] To address this, ensure your reaction is conducted under strictly anhydrous conditions. Use dry solvents, flame-dried glassware, and an inert atmosphere (e.g., Nitrogen or Argon). If water is produced during the reaction (e.g., in imine formation), use a dehydrating agent like molecular sieves or a Dean-Stark apparatus.

Caption: Troubleshooting workflow for derivatization reactions.

Frequently Asked Questions (FAQs)

  • FAQ 1: Why is this compound less reactive than a simple aromatic aldehyde like benzaldehyde? The trimethyl-imidazole ring is a strong electron-donating system, which deactivates the aldehyde group towards nucleophilic attack.[1] In contrast, the phenyl ring of benzaldehyde is less electron-donating, resulting in a more electrophilic and thus more reactive aldehyde.

  • FAQ 2: What is the most reliable way to activate the aldehyde for derivatization? Converting the starting material to its N,N'-dimethylimidazolium salt is a highly effective strategy.[4][5] The resulting positive charge on the heterocyclic ring makes it strongly electron-withdrawing, which significantly enhances the electrophilicity of the aldehyde group, making it much more reactive to nucleophiles.[4]

  • FAQ 3: Can I perform derivatization on the imidazole ring instead of the aldehyde? Yes. The imidazole ring can undergo reactions like N-alkylation under basic conditions or arylation using transition metal catalysis.[13] This allows for modification at a different part of the molecule if aldehyde derivatization proves too challenging for a specific transformation.

  • FAQ 4: What are some common derivatization reactions that can be successful with proper activation? With appropriate activation (e.g., as an imidazolium salt or with acid catalysis), you can successfully perform a range of reactions, including:

    • Condensation Reactions: Formation of imines (Schiff bases) with primary amines, followed by reduction to secondary amines.[4][5][14]

    • Wittig Reaction: Conversion of the aldehyde to an alkene.[13]

    • Oxidation: Conversion to the corresponding carboxylic acid using a suitable oxidizing agent.[13]

    • Reduction: Conversion to the corresponding primary alcohol using a reducing agent like sodium borohydride.[15]

G cluster_paths Activation Pathways start Low-Reactivity Aldehyde (Starting Material) activated_acid Activated Intermediate (Protonated Carbonyl) start->activated_acid  Acid Catalysis  (H⁺ or Lewis Acid) activated_salt Activated Intermediate (Imidazolium Salt) start->activated_salt  N-Alkylation  (e.g., MeI, Me₂SO₄) product Desired Derivative activated_acid->product  + Nucleophile activated_salt->product  + Nucleophile

Caption: Key activation pathways for enhancing reactivity.

Data & Protocols

Table 1: Comparison of Activation Strategies
StrategyReagents/ConditionsMechanism of ActionProsCons
Acid Catalysis Brønsted acids (e.g., HCl, TsOH) or Lewis acids (e.g., ZnCl₂, TiCl₄) in anhydrous solvent.Protonates/coordinates to the carbonyl oxygen, increasing the carbon's electrophilicity.[2][3]Simple to implement; common reagents.May not be sufficient for very weak nucleophiles; catalyst may be incompatible with other functional groups.
Imidazolium Salt Formation Alkylating agent (e.g., methyl iodide, dimethyl sulfate) followed by the desired nucleophile.Creates a permanent positive charge on the imidazole ring, which acts as a strong electron-withdrawing group to activate the aldehyde.[4][5]Highly effective; significantly boosts reactivity.Requires an additional synthetic step; introduces a permanent charge/substituent.
Microwave Irradiation Microwave reactor, often with minimal or no solvent.Rapid, direct heating overcomes the activation energy barrier efficiently.[7][10]Very fast reaction times; improved yields; environmentally friendly.Requires specialized equipment; optimization of time and temperature may be needed.
Experimental Protocol 1: Activation via Imidazolium Salt Formation and Subsequent Derivatization (Example: Reductive Amination)

This protocol describes the activation of this compound by forming the 1,3,4,5-Tetramethyl-1H-imidazol-3-ium-2-carbaldehyde salt, followed by reductive amination.

Materials:

  • This compound

  • Dimethyl sulfate or Methyl iodide

  • Anhydrous acetonitrile or THF

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

Step 1: Formation of the Imidazolium Salt

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add dimethyl sulfate (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. The imidazolium salt may precipitate from the solution.

  • The resulting salt can be isolated by filtration or used directly in the next step.

Step 2: Reductive Amination

  • To the crude imidazolium salt mixture from Step 1, add anhydrous DCM.

  • Add the primary amine (1.2 eq) and stir for 30 minutes at room temperature to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired secondary amine derivative.

Experimental Protocol 2: Acid-Catalyzed Acetal Formation

This protocol details the protection of the aldehyde group as a diethyl acetal.

Materials:

  • This compound

  • Anhydrous ethanol

  • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

  • Molecular sieves (4Å)

  • Triethylamine

  • Standard distillation/reflux apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and drying tube, add this compound (1.0 eq) and a large excess of anhydrous ethanol (which acts as both reagent and solvent).

  • Add activated 4Å molecular sieves to absorb the water formed during the reaction.

  • Add a catalytic amount of p-TsOH (0.05 eq).

  • Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the catalyst by adding triethylamine (0.06 eq).

  • Filter off the molecular sieves and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude acetal, which can be further purified if necessary.

References

Technical Support Center: NMR Analysis of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMR analysis of substituted imidazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during NMR experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is the N-H proton of my substituted imidazole not visible or very broad in the ¹H NMR spectrum?

This is a common issue and can be attributed to several factors:

  • Rapid Proton Exchange: The N-H proton can undergo rapid chemical exchange with other labile protons in the sample, such as trace amounts of water, or between imidazole molecules themselves (intermolecular exchange). This rapid exchange, on the NMR timescale, leads to significant signal broadening, often to the point where the peak disappears into the baseline.[1][2][3]

  • Tautomerism: Unsymmetrically substituted imidazoles exist as a mixture of tautomers in solution. The rapid interconversion between these tautomers can also lead to broadening of the N-H signal.[4][5][6]

  • Solvent Effects: In protic solvents (e.g., D₂O, methanol-d₄), the N-H proton will readily exchange with the deuterium of the solvent, rendering it invisible in the ¹H NMR spectrum. In aprotic solvents like DMSO-d₆, which can form hydrogen bonds, the exchange rate is often slowed down, making the N-H proton more likely to be observed.

  • pH of the Solution: The rate of proton exchange is highly dependent on the pH of the solution. At both very low and very high pH, the exchange rate can be accelerated.

Troubleshooting Steps:

  • Use a Dry Aprotic Solvent: Ensure your NMR solvent (e.g., CDCl₃, DMSO-d₆) and sample are scrupulously dry.

  • Variable Temperature (VT) NMR: Lowering the temperature of the NMR experiment can slow down the rate of proton exchange and tautomerism, potentially leading to the sharpening of the N-H signal.[7][8]

  • Use aprotic polar deuterated solvents: Solvents like HMPT, DMF, and DMSO can help reduce the rate of tautomeric exchange.

  • Deuterium Exchange Experiment: To confirm if the broad signal is from an exchangeable proton, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The disappearance of the signal confirms it is an exchangeable proton like N-H.[9][10][11]

2. Why are the signals for the C4 and C5 carbons (or H4 and H5 protons) of my unsymmetrically substituted imidazole broad or appearing as averaged signals in the ¹³C or ¹H NMR?

This phenomenon is most often due to prototropic tautomerism .

  • Tautomeric Equilibrium: An unsymmetrically substituted imidazole exists as a dynamic equilibrium between two tautomeric forms. If the rate of interconversion between these tautomers is comparable to the NMR timescale, the signals for the C4/C5 carbons and H4/H5 protons will be broadened. If the exchange is very fast, a single, averaged signal will be observed for these pairs of nuclei.[5][6][12] The rate of this exchange can be influenced by temperature, solvent, and concentration.

Troubleshooting Workflow:

Tautomerism_Troubleshooting start Broad or Averaged C4/C5 or H4/H5 Signals check_temp Run Variable Temperature (VT) NMR start->check_temp Hypothesis: Tautomerism change_solvent Change Solvent (e.g., to aprotic non-polar) start->change_solvent Alternative low_temp Lower Temperature check_temp->low_temp high_temp Increase Temperature check_temp->high_temp intermediate_exchange Intermediate Exchange: Broad signals (coalescence). check_temp->intermediate_exchange slow_exchange Slow Exchange Regime: Two distinct sets of signals for each tautomer. low_temp->slow_exchange fast_exchange Fast Exchange Regime: Sharp, averaged signals. high_temp->fast_exchange solvent_effect Observe Sharpening or Separation of Signals change_solvent->solvent_effect

Caption: Troubleshooting workflow for broad or averaged signals due to tautomerism.

Experimental Protocol: Variable Temperature (VT) NMR

  • Sample Preparation: Prepare your sample in a suitable deuterated solvent (e.g., DMSO-d₆, toluene-d₈).

  • Initial Spectrum: Acquire a standard ¹H or ¹³C NMR spectrum at room temperature (e.g., 298 K).

  • Lower Temperature: Gradually decrease the temperature in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Observe Changes: Look for the sharpening of broad peaks or the splitting of averaged signals into two distinct sets of peaks, which would indicate that you are entering the slow exchange regime.

  • Coalescence Temperature: Note the temperature at which two separate signals merge into a single broad peak. This is the coalescence temperature and can be used to calculate the energy barrier for the tautomeric exchange.[7][8]

  • Higher Temperature: If starting with broad peaks, you can also try increasing the temperature to move into the fast exchange regime, which should result in sharper, averaged signals.

3. The chemical shifts of my imidazole protons are different from expected literature values. What could be the cause?

Deviations in chemical shifts can be caused by a variety of environmental factors:

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence the electron density around the imidazole ring, thereby affecting chemical shifts.[13][14][15][16][17] For instance, the chemical shift of the proton at the 2-position of an imidazolium ring is particularly sensitive to the solvent.[15][17]

  • pH/Protonation State: The protonation state of the imidazole ring has a dramatic effect on the chemical shifts of the ring protons and carbons. Protonation of the imidazole ring generally leads to a downfield shift of the ring proton signals.[13][18][19] It is crucial to control or measure the pH of your sample, especially in aqueous media.[20][21][22]

  • Concentration: At higher concentrations, intermolecular interactions such as hydrogen bonding and π-stacking become more prevalent, which can lead to changes in chemical shifts.

  • Metal Contamination: Imidazoles are excellent ligands for many metal ions.[23][24] Trace metal impurities in your sample or NMR solvent can coordinate to the imidazole, causing significant changes in chemical shifts and potentially line broadening.

Quantitative Data: Solvent Effects on ¹H Chemical Shifts

SolventDielectric Constant (ε)H-2 (ppm)H-4 (ppm)H-5 (ppm)
CDCl₃4.8~7.73~7.15~7.15
Acetone-d₆20.7VariesVariesVaries
DMSO-d₆46.7VariesVariesVaries
D₂O78.4Varies with pHVaries with pHVaries with pH

Note: Exact chemical shifts will vary depending on the specific substituted imidazole and concentration. Data compiled from various sources including[3].

4. How can I distinguish between different regioisomers of my substituted imidazole using NMR?

Distinguishing between, for example, a 1,4-disubstituted and a 1,5-disubstituted imidazole can be achieved using advanced NMR techniques.

  • ¹³C NMR: The chemical shifts of the C4 and C5 carbons are sensitive to the position of the substituent. The difference in chemical shift (Δδ) between C4 and C5 can be a diagnostic tool to identify the tautomeric state or the regioisomer.[12]

  • Nuclear Overhauser Effect (NOE) Spectroscopy (1D NOESY or 2D NOESY): NOE experiments detect through-space interactions between protons that are close to each other (< 5 Å). By irradiating a proton on a substituent, you can observe an NOE enhancement to the adjacent ring proton (e.g., H5 in a 1,4-disubstituted imidazole), thus confirming the connectivity.

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique shows correlations between protons and carbons that are separated by two or three bonds. For a 1-substituted imidazole, you can look for correlations from the protons on the substituent to the C2 and C5 carbons of the imidazole ring to confirm the attachment point.

Experimental Workflow: Structure Elucidation using 2D NMR

Structure_Elucidation start Unknown Substituted Imidazole h1_nmr ¹H NMR: Proton shifts, coupling, integration start->h1_nmr c13_nmr ¹³C NMR: Carbon shifts start->c13_nmr cosy ¹H-¹H COSY: Identify coupled protons (H-H connectivity) h1_nmr->cosy hsqc ¹H-¹³C HSQC: Direct H-C attachment (one-bond correlations) h1_nmr->hsqc noesy NOESY: Through-space proximity of protons h1_nmr->noesy c13_nmr->hsqc structure Propose Structure cosy->structure hmbc ¹H-¹³C HMBC: Long-range H-C connectivity (2-3 bonds) hsqc->hmbc hmbc->structure Key for regio- and stereo-chemistry noesy->structure Confirm spatial relationships

References

Preventing decomposition of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde during experimental workup.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup and purification of this compound.

Issue Potential Cause Recommended Solution
Low or no yield of the desired aldehyde after workup, with the potential presence of 1,4,5-trimethyl-1H-imidazole. Decarbonylation: The formyl group can be lost, especially when heated in alcoholic solvents like ethanol. This reaction can be accelerated by the presence of acid.- Avoid high temperatures: Perform the workup at or below room temperature. - Use non-alcoholic solvents for extraction: Dichloromethane or ethyl acetate are preferable. - Neutralize acidic conditions promptly: If an acidic quench is necessary, neutralize the solution with a mild base (e.g., sodium bicarbonate solution) as quickly as possible.
Product appears to be a different compound by NMR, possibly with the disappearance of the aldehyde proton signal and changes in the imidazole ring signals. Hydration to Geminal Diol: In aqueous acidic conditions (pH < 5), the aldehyde can reversibly hydrate to form a geminal diol. This is not a decomposition but can complicate analysis and purification.- Maintain neutral or slightly basic pH during aqueous workup: Use a buffered solution or a mild base like sodium bicarbonate for washes. - Remove water efficiently: After extraction, dry the organic phase thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation. - Re-equilibration: The hydrate can revert to the aldehyde upon removal of water.
Formation of colored impurities or a complex mixture of byproducts. Oxidative Degradation: The electron-rich imidazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air. The aldehyde group can also be oxidized to a carboxylic acid.- Work under an inert atmosphere: When possible, perform the workup and purification under nitrogen or argon. - Use degassed solvents: This minimizes the presence of dissolved oxygen. - Avoid strong oxidizing agents: Be cautious with reagents that could act as oxidants during the workup.
Product degradation during silica gel chromatography. Acidic nature of silica gel: The slightly acidic surface of standard silica gel can promote decomposition, potentially through decarbonylation or other acid-catalyzed reactions.- Use deactivated silica gel: Treat silica gel with a base, such as triethylamine, before use. A common practice is to use a solvent system containing a small percentage (e.g., 0.1-1%) of triethylamine. - Consider alternative stationary phases: Alumina (neutral or basic) can be a suitable alternative to silica gel. - Minimize chromatography time: Use flash chromatography to reduce the contact time of the compound with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound during workup?

A1: The two primary concerns during the workup of this compound are decarbonylation and hydration of the aldehyde.

  • Decarbonylation is the loss of the formyl group (-CHO) to yield 1,4,5-trimethyl-1H-imidazole. This is more likely to occur at elevated temperatures, in alcoholic solvents, and under acidic conditions. However, the electron-donating methyl groups on the imidazole ring of your specific compound are expected to slow down this process compared to unsubstituted imidazole-2-carbaldehydes.

  • Hydration of the aldehyde to a geminal diol is a reversible process that occurs in aqueous acidic environments (pH < 5). This is not a destructive decomposition, but it can lead to confusion during analysis and may affect purification.

Q2: How can I avoid decarbonylation during my workup?

A2: To minimize decarbonylation, it is crucial to control the temperature and pH of your workup.

  • Temperature: Keep all workup steps at or below room temperature.

  • Solvent Choice: Use non-alcoholic solvents like ethyl acetate or dichloromethane for extractions.

  • pH Control: If your reaction requires an acidic quench, neutralize the mixture promptly with a mild base such as saturated sodium bicarbonate solution.

Q3: My NMR spectrum doesn't show an aldehyde proton. Has my compound decomposed?

A3: Not necessarily. If you have performed an aqueous workup under acidic conditions, the aldehyde may have converted to its geminal diol hydrate. This species will not show an aldehyde proton signal in the NMR spectrum. To confirm this, you can try to remove all traces of water from your sample (e.g., by co-evaporation with an anhydrous solvent) and re-acquire the NMR spectrum. The equilibrium should shift back towards the aldehyde form.

Q4: What is the best way to purify this compound?

A4: Column chromatography is a common purification method. However, due to the potential for decomposition on acidic stationary phases, the following precautions are recommended:

  • Stationary Phase: Use deactivated silica gel (neutralized with a base like triethylamine) or a less acidic stationary phase like neutral alumina.

  • Mobile Phase: Incorporate a small amount of a basic modifier, such as 0.1-1% triethylamine, in your eluent system to prevent on-column decomposition.

  • Technique: Employ flash chromatography to minimize the time the compound spends on the column.

Experimental Protocols

General Protocol for a Stable Aqueous Workup

This protocol is designed to minimize the risk of decarbonylation and aldehyde hydration.

  • Quenching: Cool the reaction mixture to room temperature. If the reaction is performed in a non-aqueous solvent, dilute it with an appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane).

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture with stirring until the pH is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the chosen organic solvent.

  • Washing: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove excess water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (e.g., < 40°C).

Protocol for Deactivating Silica Gel for Chromatography
  • Prepare a slurry of silica gel in the desired mobile phase.

  • Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Stir the slurry for 15-20 minutes.

  • Pack the column with the prepared slurry.

  • Equilibrate the column by flushing with the mobile phase containing 0.1-1% triethylamine before loading the sample.

Visualizations

Logical Workflow for Preventing Decomposition

Decomposition_Prevention_Workflow cluster_workup Workup Considerations cluster_purification Purification Considerations start Reaction Mixture Containing This compound workup Aqueous Workup start->workup purification Purification workup->purification temp_control Maintain Room Temperature or Below workup->temp_control ph_control Neutralize to pH 7-8 (e.g., with NaHCO3) workup->ph_control solvent_choice Use Non-Alcoholic Extraction Solvents (EtOAc, DCM) workup->solvent_choice product Pure Product purification->product deactivated_silica Use Deactivated Silica Gel (with Triethylamine) purification->deactivated_silica alternative_phase Consider Neutral Alumina purification->alternative_phase flash_chrom Employ Flash Chromatography purification->flash_chrom

Caption: A logical workflow highlighting key considerations during the workup and purification steps to prevent the decomposition of this compound.

Potential Decomposition and Transformation Pathways

Decomposition_Pathways product 1,4,5-Trimethyl-1H- imidazole-2-carbaldehyde decarbonylated 1,4,5-Trimethyl-1H-imidazole + CO product->decarbonylated Heat, Alcohol, Acid hydrated Geminal Diol Hydrate product->hydrated H2O, pH < 5

Caption: A diagram illustrating the potential decarbonylation and reversible hydration pathways of this compound under specific workup conditions.

Catalyst selection for efficient synthesis of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the efficient synthesis of 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for the synthesis of this compound?

A1: The most prevalent and effective method for the formylation of electron-rich imidazoles, such as 1,4,5-trimethyl-1H-imidazole, is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the imidazole ring.[1][2]

Q2: What is the Vilsmeier reagent and how is it prepared?

A2: The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction. It is typically prepared in situ by the slow, controlled addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF) under anhydrous conditions. The reaction is exothermic and moisture-sensitive, so careful temperature control and exclusion of water are crucial for its successful preparation.

Q3: What are the key safety precautions to consider during this synthesis?

A3: The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is also moisture-sensitive. It is imperative to perform the reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The work-up procedure often involves quenching the reaction mixture with ice, which must be done slowly and cautiously to control the exothermic reaction.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the Vilsmeier-Haack formylation can be effectively monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with a basic solution (e.g., saturated sodium bicarbonate), extracted with an organic solvent (e.g., ethyl acetate), and spotted on a TLC plate. The disappearance of the starting material (1,4,5-trimethyl-1H-imidazole) and the appearance of a new, typically more polar, spot corresponding to the product aldehyde can be visualized under UV light or by using an appropriate stain.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can decompose if exposed to water. 2. Insufficiently Reactive Substrate: While 1,4,5-trimethyl-1H-imidazole is electron-rich, reaction conditions may not be optimal. 3. Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.1. Ensure all glassware is thoroughly dried before use. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately. 2. Consider increasing the reaction temperature after the initial addition of the substrate. Temperatures in the range of 60-80 °C are sometimes employed for less reactive substrates.[3] An increase in the equivalents of the Vilsmeier reagent may also be beneficial. 3. Continue to monitor the reaction by TLC until the starting material is consumed.
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the starting material or product. 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the imidazole substrate. Use an ice bath or other cooling system to manage the reaction temperature effectively. 2. Use purified, high-purity starting materials and anhydrous solvents to minimize side reactions.
Multiple Products Observed on TLC 1. Side Reactions: Although formylation is expected at the C2 position, other side reactions may occur under harsh conditions. 2. Decomposition: The desired product or starting material may be unstable under the reaction conditions, leading to decomposition products.1. Optimize the stoichiometry of the Vilsmeier reagent. A large excess may lead to undesired side products. 2. Ensure the reaction temperature is not excessively high and the reaction time is not prolonged unnecessarily after the starting material has been consumed. Purify the crude product using column chromatography on silica gel.
Difficulties in Product Isolation/Purification 1. Product Solubility: The product aldehyde may have some solubility in the aqueous phase during work-up. 2. Emulsion Formation: Emulsions can form during the extractive work-up, making phase separation difficult. 3. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging.1. After quenching the reaction, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Addition of brine (saturated NaCl solution) during the work-up can help to break emulsions. 3. Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary. Recrystallization of the purified product can further enhance its purity.

Catalyst Selection and Performance

The standard catalyst system for the Vilsmeier-Haack formylation of 1,4,5-trimethyl-1H-imidazole is the in situ generated Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction is typically not catalytic in the traditional sense, as POCl₃ is a reagent that is consumed during the reaction. Variations in the formylating agent can be explored, though POCl₃/DMF is the most common and cost-effective choice.

Table 1: Vilsmeier-Haack Reagent Equivalents and General Performance

Starting MaterialVilsmeier Reagent (POCl₃/DMF)Typical Reaction TimeTypical Yield RangeReference
Electron-Rich Heterocycles1.1 - 2.0 equivalents2 - 24 hours60 - 90%[General Literature]
1,4,5-Trimethyl-1H-imidazole1.2 - 1.5 equivalents4 - 12 hours70 - 85% (Expected)[Analogous Syntheses]

Note: The yield for this compound is an expected range based on the formylation of similar electron-rich imidazoles. Actual yields may vary depending on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1,4,5-Trimethyl-1H-imidazole

Materials:

  • 1,4,5-Trimethyl-1H-imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents).

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 1,4,5-trimethyl-1H-imidazole (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).

    • Add the solution of the imidazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • The reaction can be heated to 40-60 °C to ensure completion. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Caution: This quenching process is highly exothermic and will release gas. Perform this step slowly in a large beaker within a fume hood.

    • Continue stirring until the gas evolution ceases and the mixture is basic (pH > 8).

    • Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation cluster_workup Work-up & Purification DMF DMF (anhydrous) Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Imidazole 1,4,5-Trimethyl-1H-imidazole Vilsmeier_Reagent->Imidazole Reaction_Mixture Reaction Mixture Imidazole->Reaction_Mixture Quenching Quenching (Ice/NaHCO3) Reaction_Mixture->Quenching Extraction Extraction Purification Column Chromatography Product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Catalyst_Selection_Logic Start Need to formylate 1,4,5-trimethyl-1H-imidazole Is_Substrate_Electron_Rich Is the imidazole substrate electron-rich? Start->Is_Substrate_Electron_Rich Vilsmeier_Haack Vilsmeier-Haack Reaction is the preferred method Is_Substrate_Electron_Rich->Vilsmeier_Haack Yes Consider_Alternatives Consider alternative C-H activation catalysts (e.g., transition metals) Is_Substrate_Electron_Rich->Consider_Alternatives No Reagent_Choice Select formylating agent Vilsmeier_Haack->Reagent_Choice POCl3_DMF POCl3 / DMF (Standard, cost-effective) Reagent_Choice->POCl3_DMF Standard Other_Reagents Other Vilsmeier reagents (e.g., oxalyl chloride/DMF) Reagent_Choice->Other_Reagents Alternative Proceed Proceed with synthesis POCl3_DMF->Proceed Other_Reagents->Proceed

Caption: Logical diagram for catalyst and reaction selection.

References

Technical Support Center: Purification of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde. The following sections address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, such as the corresponding trimethylimidazole precursor and formylating agents. Additionally, side products from incomplete reactions or side reactions, like isomers or over-methylated species, may be present. The synthesis of related imidazole aldehydes has shown that isomeric byproducts can form, leading to a mixture that requires purification.[1][2]

Q2: Which purification techniques are most effective for this compound?

A2: The most commonly employed and effective purification techniques for imidazole aldehydes are column chromatography and recrystallization.[1][2][3][4] The choice between these methods depends on the nature and quantity of the impurities.

Q3: My purified this compound is an oil instead of a solid. What should I do?

A3: The presence of residual solvent or certain impurities can cause the final product to be an oil. If the compound is known to be a solid, further purification is necessary. Column chromatography is often effective in removing impurities that hinder crystallization.[1][2] After chromatography, ensuring all solvent is removed under high vacuum is crucial.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purification?

A4: Yes, reverse-phase HPLC can be a suitable method for purifying imidazole-2-carboxaldehyde derivatives, especially for isolating impurities in preparative separation.[5] A typical mobile phase could consist of acetonitrile, water, and an acid like formic acid for Mass-Spec compatibility.[5]

Troubleshooting Guides

Issue 1: Poor Separation during Column Chromatography

Symptoms:

  • Broad peaks or tailing of the product spot on TLC.

  • Co-elution of the product with impurities.

  • Low recovery of the pure compound.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Solvent System The polarity of the eluent is critical. For imidazole aldehydes, a common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate).[4] The ratio should be optimized using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.[6]
Silica Gel Acidity Aldehyd-containing compounds can sometimes interact with the acidic nature of standard silica gel, leading to streaking or degradation.[6] This can be mitigated by deactivating the silica gel with a small amount of a base, such as triethylamine (typically 0.1-1% v/v), added to the eluent.[6]
Compound Overloading Exceeding the capacity of the column will result in poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Insoluble Sample Application If the crude product is not fully dissolved in the loading solvent, it can lead to uneven application and streaking. Ensure the sample is dissolved in a minimal amount of a solvent in which it is highly soluble and that is compatible with the column's mobile phase.
Issue 2: Failure to Crystallize during Recrystallization

Symptoms:

  • The compound oils out upon cooling.

  • No crystal formation even after prolonged cooling or scratching.

  • Formation of a precipitate instead of well-defined crystals.

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For imidazole derivatives, solvents like water, ethanol, or mixtures containing ethers have been used.[3][7] Experiment with a range of solvents to find the optimal one.
Presence of Impurities Impurities can inhibit crystal lattice formation. If the product oils out, it is often a sign of significant impurities. In this case, a preliminary purification by column chromatography is recommended before attempting recrystallization.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of an amorphous precipitate or oil rather than crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Solution is Too Dilute If the solution is not saturated at the higher temperature, crystallization will not occur upon cooling. After dissolving the compound in the hot solvent, slowly evaporate some of the solvent to reach the saturation point before cooling.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Apply the solution evenly to the top of the silica gel bed.

  • Elution: Begin elution with the chosen solvent system (e.g., petroleum ether/ethyl acetate = 10:1).[4] The polarity can be gradually increased if the compound is slow to elute.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. Test various solvents to find the most suitable one.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the flask to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow start Crude Product (this compound) check_purity Assess Purity (e.g., TLC, NMR) start->check_purity is_oily Is Product an Oil? check_purity->is_oily Initial state column_chrom Column Chromatography dry Dry Under Vacuum column_chrom->dry recrystallization Recrystallization final_product Pure Product recrystallization->final_product is_oily->column_chrom Yes is_solid_impure Is Solid Impure? is_oily->is_solid_impure No (Solid) is_solid_impure->recrystallization Yes is_solid_impure->final_product No (Pure) dry->final_product

Caption: Workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Analysis of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde and Other Imidazole Aldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Physicochemical Properties, Reactivity, and Biological Significance of Substituted Imidazole Aldehydes

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1][2][3] The introduction of a carbaldehyde group onto this privileged scaffold creates a versatile class of compounds—imidazole aldehydes—that serve as critical intermediates in the synthesis of more complex molecular architectures. This guide provides a comparative analysis of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde against other key imidazole aldehydes, namely imidazole-2-carbaldehyde and imidazole-4-carbaldehyde. We will delve into their physicochemical properties, reactivity profiles, and potential biological activities, offering valuable insights for researchers in drug discovery and organic synthesis.

Physicochemical Properties: The Impact of Substitution

Methyl groups are electron-donating, which is expected to increase the electron density of the imidazole ring in this compound. This, in turn, would likely increase its basicity compared to the unsubstituted imidazole aldehydes. The addition of three methyl groups also increases the molecular weight and hydrophobicity, which would be expected to decrease its solubility in water.

PropertyThis compoundImidazole-2-carbaldehydeImidazole-4-carbaldehyde
Molecular Formula C₇H₁₀N₂OC₄H₄N₂O[4]C₄H₄N₂O
Molar Mass ( g/mol ) 138.17 (calculated)96.09[4]96.09
Melting Point (°C) Data not available209 (dec.)[4]174-177[5]
Boiling Point (°C) Data not availableData not availableData not available
Water Solubility Predicted to be lower than imidazole-2-carbaldehydeSoluble[4]Soluble in DMSO, methanol[6]
pKa (of conjugate acid) Predicted to be higher than imidazole~7 (for imidazole)[7]~7 (for imidazole)[7]

Table 1: Comparison of Physicochemical Properties of Selected Imidazole Aldehydes.

Synthesis of Imidazole Aldehydes

The synthesis of substituted imidazoles can be achieved through various methods, with the choice of route often depending on the desired substitution pattern.

General Synthetic Approaches:
  • Debus-Radziszewski Synthesis: This classical method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. It is a versatile approach for generating multisubstituted imidazoles.[8]

  • Formylation of Imidazoles: Direct formylation of the imidazole ring can be achieved using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (Vilsmeier-Haack reaction), although regioselectivity can be an issue. Alternatively, lithiation of a protected imidazole followed by reaction with a formylating agent is a common strategy.[9]

Experimental Protocol: Synthesis of Imidazole-2-carbaldehyde

The following protocol is a well-established method for the synthesis of imidazole-2-carbaldehyde.[9]

Materials:

  • 2-Bromo-1H-imidazole

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropylmagnesium chloride (i-PrMgCl) in THF (2 M solution)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Silica gel for chromatography

Procedure:

  • Dissolve 2-bromo-1H-imidazole (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C and slowly add a 2 M solution of i-PrMgCl in THF (1.0 eq.) over 5 minutes.

  • Stir the reaction mixture at 0 °C for an additional 5 minutes.

  • Add a 2.5 M solution of n-BuLi in hexanes (2.0 eq.) dropwise over 5 minutes, ensuring the temperature remains below 20 °C.

  • Stir the mixture at this temperature for 30 minutes.

  • Add anhydrous DMF (1.0 eq.) and allow the reaction to slowly warm to 20 °C over 30 minutes.

  • Quench the reaction by the addition of water, keeping the temperature below 20 °C.

  • Stir for 10 minutes, then separate the organic and aqueous phases.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, filter through a silica gel pad, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield imidazole-2-carbaldehyde.[9]

A similar approach could be adapted for the synthesis of this compound, starting from a correspondingly substituted bromo-imidazole precursor.

Chemical Reactivity: A Comparative Outlook

The aldehyde functionality of these compounds is a key site for a variety of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The reactivity of the aldehyde is influenced by the electronic properties of the imidazole ring.

The electron-donating methyl groups in this compound are expected to increase the electron density on the imidazole ring. This would, in turn, make the carbonyl carbon of the aldehyde group slightly less electrophilic compared to the unsubstituted imidazole-2-carbaldehyde. Consequently, it might exhibit a somewhat lower reactivity towards nucleophiles.

A common reaction to assess the reactivity of aldehydes is the Knoevenagel condensation . This reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a base.

Experimental Protocol: Comparative Knoevenagel Condensation

This protocol provides a framework for comparing the reactivity of different imidazole aldehydes.

Materials:

  • This compound

  • Imidazole-2-carbaldehyde

  • Imidazole-4-carbaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • In separate reaction vessels, dissolve each imidazole aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol.

  • To each reaction mixture, add a catalytic amount of piperidine (e.g., 10 mol%).

  • Stir the reactions at room temperature and monitor their progress by TLC at regular intervals (e.g., every 15 minutes).

  • Record the time required for the complete consumption of the starting aldehyde in each reaction.

  • Upon completion, quench the reactions with water and collect the precipitated product by filtration.

  • Dry the products and calculate the yield for each reaction.

A comparison of the reaction times and yields will provide a quantitative measure of the relative reactivity of the different imidazole aldehydes under these conditions. It is hypothesized that the reaction with this compound may be slower due to the electronic and steric effects of the methyl groups.

Biological Activity: Imidazole Aldehydes in Drug Discovery

The imidazole moiety is a well-known pharmacophore, present in a wide range of drugs with diverse therapeutic applications.[1][3][8] Imidazole-containing compounds are particularly recognized for their ability to interact with metalloenzymes, often through coordination of one of the ring nitrogens to the metal center.

A significant area of interest is the inhibition of cytochrome P450 (CYP) enzymes . These heme-containing monooxygenases are crucial for the metabolism of a vast number of drugs, and their inhibition can lead to significant drug-drug interactions. Many imidazole-containing drugs are known inhibitors of various CYP isoforms.[7][10][11][12][13][14][15]

The inhibitory activity of imidazole derivatives against CYP enzymes is often attributed to the coordination of the sp²-hybridized nitrogen of the imidazole ring to the heme iron of the enzyme. The affinity of this interaction can be modulated by the substituents on the imidazole ring.

CompoundTarget CYP IsoformKᵢ (µM)
SulconazoleCYP2C90.01[13]
ClotrimazoleCYP3A40.02[13]
MiconazoleCYP2C190.05[13]
KetoconazoleCYP3A4< 1[12]
SulfaphenazoleCYP2C9~0.1-0.2[16]

Table 2: Inhibitory Constants (Kᵢ) of Selected Imidazole-Containing Drugs against Cytochrome P450 Isoforms.

The data in Table 2 demonstrates that imidazole-containing molecules can be potent inhibitors of CYP enzymes. The substituents on the imidazole ring play a crucial role in determining the potency and selectivity of inhibition. The increased lipophilicity and altered electronic properties of this compound compared to simpler imidazole aldehydes suggest that it could also exhibit inhibitory activity against certain CYP isoforms, a hypothesis that warrants experimental validation.

Signaling Pathway: Cytochrome P450 Inhibition

The following diagram illustrates the general mechanism of competitive inhibition of a cytochrome P450 enzyme by an imidazole-containing inhibitor.

CYP450_Inhibition Mechanism of Competitive CYP450 Inhibition by Imidazole Derivatives Substrate Drug Substrate EnzymeSubstrate Enzyme-Substrate Complex Substrate->EnzymeSubstrate Binds to Active Site CYP450 CYP450 Enzyme (Active Site with Heme Iron) CYP450->EnzymeSubstrate EnzymeInhibitor Enzyme-Inhibitor Complex (Inactive) CYP450->EnzymeInhibitor Inhibitor Imidazole Inhibitor (e.g., this compound) Inhibitor->EnzymeInhibitor Binds to Active Site (Competitively) Metabolite Metabolized Drug EnzymeSubstrate->CYP450 Releases EnzymeSubstrate->Metabolite Metabolism EnzymeInhibitor->CYP450 Reversible Binding

Caption: Competitive inhibition of a Cytochrome P450 enzyme by an imidazole derivative.

Experimental Workflow: In Vitro CYP450 Inhibition Assay

To experimentally determine the inhibitory potential of an imidazole aldehyde against a specific CYP isoform, a well-established in vitro assay can be employed.

CYP450_Assay_Workflow Workflow for In Vitro CYP450 Inhibition Assay Start Start PrepareReagents Prepare Reagents: - Recombinant CYP Enzyme - Substrate - Test Inhibitor (Imidazole Aldehyde) - NADPH Start->PrepareReagents Incubate Incubate Enzyme, Substrate, and Inhibitor PrepareReagents->Incubate InitiateReaction Initiate Reaction by Adding NADPH Incubate->InitiateReaction StopReaction Stop Reaction (e.g., with Acetonitrile) InitiateReaction->StopReaction Analyze Analyze Metabolite Formation (LC-MS/MS) StopReaction->Analyze Calculate Calculate IC50 and/or Ki values Analyze->Calculate End End Calculate->End

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural validation of 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde. While direct single-crystal X-ray diffraction data for this specific compound is not publicly available, this document outlines the definitive role of X-ray crystallography in structural elucidation and presents a comparative analysis with alternative spectroscopic methods. By examining data from closely related imidazole derivatives, we offer a predictive guide to the structural characteristics of this compound and the experimental workflows required for its unambiguous validation.

The Gold Standard: X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a molecule.[1] It provides precise data on bond lengths, bond angles, and crystal packing, which are crucial for understanding a compound's physical and chemical properties. For a novel or complex molecule like this compound, X-ray crystallography would provide the ultimate structural proof, confirming the substitution pattern on the imidazole ring and the conformation of the carbaldehyde group.

In the absence of direct crystallographic data for this compound, we present a comparative analysis with known structures of substituted imidazoles to anticipate its structural features.

Alternative and Complementary Validation Techniques

While X-ray crystallography is definitive, other spectroscopic methods are indispensable for routine characterization and for providing complementary structural information, especially when suitable crystals for diffraction are unavailable. These techniques probe different aspects of the molecular structure and, when used in combination, can build a strong case for the proposed structure.

A comparative summary of the information provided by each technique is presented below:

ParameterX-ray CrystallographyNuclear Magnetic Resonance (NMR)Infrared (IR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing.Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), and some conformational information.Presence of functional groups and information about bond vibrations.Molecular weight and elemental composition of the molecule and its fragments.
Sample State Single CrystalSolution or Solid-StateSolid, Liquid, or GasSolid, Liquid, or Gas

Predicted and Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aldehyde CHO9.5 - 10.0SingletDeshielded due to the electronegativity of the oxygen atom and the aromatic ring current.
N-CH₃3.7 - 4.0SingletChemical shift influenced by the imidazole ring.
C4-CH₃2.2 - 2.5SingletMethyl group attached to the imidazole ring.
C5-CH₃2.2 - 2.5SingletMethyl group attached to the imidazole ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Notes
Aldehyde C=O180 - 190Characteristic for aldehyde carbonyls.
Imidazole C2145 - 155Carbon bearing the aldehyde group.
Imidazole C4135 - 145Substituted with a methyl group.
Imidazole C5125 - 135Substituted with a methyl group.
N-CH₃30 - 35N-alkyl carbon.
C4-CH₃10 - 15Ring-substituted methyl carbon.
C5-CH₃10 - 15Ring-substituted methyl carbon.

Table 3: Predicted Infrared (IR) Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H Stretch (aromatic/aldehyde)3100 - 3000Medium
C-H Stretch (aliphatic)3000 - 2850Medium
C=O Stretch (aldehyde)1710 - 1680Strong
C=N Stretch (imidazole ring)1650 - 1580Medium-Strong
C=C Stretch (imidazole ring)1580 - 1470Medium-Strong

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M]+•152.0950Molecular ion peak for C₈H₁₂N₂O.
[M-H]+151.0871Loss of a hydrogen atom.
[M-CHO]+123.0922Loss of the formyl group.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. The following sections outline the protocols for the synthesis and structural characterization of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the formylation of the corresponding 1,4,5-trimethyl-1H-imidazole.

Materials:

  • 1,4,5-Trimethyl-1H-imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) or Vilsmeier reagent

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1,4,5-trimethyl-1H-imidazole in anhydrous DMF under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add phosphorus oxychloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and then heat as required, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

X-ray Crystallography

Objective: To obtain the definitive three-dimensional structure of the molecule.

Apparatus:

  • Single-crystal X-ray diffractometer

  • Goniometer head

  • Cryostat (for low-temperature data collection)

Procedure:

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Mount the crystal on the diffractometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to get an initial model of the structure. Refine the atomic coordinates and displacement parameters against the experimental data.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and chemical environment of the atoms.

Apparatus:

  • NMR Spectrometer (e.g., 400 or 600 MHz)

  • 5 mm NMR tubes

Reagents:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Dissolve a small amount of the sample (5-10 mg for ¹H, 20-50 mg for ¹³C) in the chosen deuterated solvent.

  • Add a drop of TMS as an internal reference (δ = 0.00 ppm).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and other relevant 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish the complete structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Apparatus:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Sample holder (e.g., KBr pellet press, ATR accessory)

Procedure (ATR method):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Apparatus:

  • Mass Spectrometer (e.g., ESI, EI)

Procedure:

  • Dissolve a small amount of the sample in a suitable solvent for ESI or introduce it directly for EI.

  • Infuse the sample into the mass spectrometer.

  • Acquire the mass spectrum to determine the mass-to-charge ratio of the molecular ion and its fragments.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures for the structural validation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_validation Validation s1 Reactants: 1,4,5-Trimethyl-1H-imidazole + Formylating Agent s2 Reaction s1->s2 s3 Work-up & Purification s2->s3 s4 Pure Product s3->s4 a1 X-ray Crystallography s4->a1 a2 NMR Spectroscopy s4->a2 a3 IR Spectroscopy s4->a3 a4 Mass Spectrometry s4->a4 v1 Structure Confirmed a1->v1 a2->v1 a3->v1 a4->v1

Caption: Overall workflow from synthesis to structural validation.

xray_workflow start Synthesized Compound crystallization Single Crystal Growth start->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final 3D Structure refinement->final_structure

Caption: X-ray crystallography experimental workflow.

spectroscopic_workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis sample Purified Sample nmr_prep Sample Dissolution (Deuterated Solvent) sample->nmr_prep ir_acq FTIR Spectrum Acquisition (ATR) sample->ir_acq ms_acq Mass Spectrum Acquisition sample->ms_acq nmr_acq ¹H, ¹³C, 2D Spectra Acquisition nmr_prep->nmr_acq nmr_data Connectivity Data nmr_acq->nmr_data structure_elucidation Combined Structure Elucidation nmr_data->structure_elucidation ir_data Functional Group Data ir_acq->ir_data ir_data->structure_elucidation ms_data Molecular Weight Data ms_acq->ms_data ms_data->structure_elucidation

Caption: Complementary spectroscopic analysis workflow.

References

Comparative Biological Activity of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde Derivatives: A Guideline for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The imidazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Derivatives of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde, particularly its thiosemicarbazone and Schiff base derivatives, are anticipated to exhibit significant biological effects. Thiosemicarbazones, for instance, are known to exert their anticancer effects through various mechanisms, including the inhibition of ribonucleotide reductase and the induction of oxidative stress. Schiff bases of imidazole derivatives have demonstrated considerable antimicrobial activity against a spectrum of bacterial and fungal pathogens.

Potential Biological Activities and Data Presentation

Based on the analysis of structurally related compounds, derivatives of this compound are promising candidates for evaluation in the following areas:

  • Anticancer Activity: Particularly against breast (e.g., MCF-7) and liver (e.g., HepG-2) cancer cell lines.

  • Antimicrobial Activity: Against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.

  • Enzyme Inhibition: Targeting enzymes such as cytochrome P450, kinases, or other enzymes relevant to specific disease pathways.

To facilitate a clear comparison upon generation of experimental data, the following table structure is recommended:

Table 1: Comparative Biological Activity of this compound Derivatives

Compound IDDerivative Type (e.g., Thiosemicarbazone, Schiff Base)ModificationAnticancer Activity (IC50, µM)Antimicrobial Activity (MIC, µg/mL)Enzyme Inhibition (IC50, µM)
TMC-001 ThiosemicarbazoneUnsubstitutedData to be generatedData to be generatedData to be generated
TMC-002 Thiosemicarbazone4-phenyl substitutedData to be generatedData to be generatedData to be generated
TMC-003 Schiff BaseAniline condensateData to be generatedData to be generatedData to be generated
TMC-004 Schiff Basep-toluidine condensateData to be generatedData to be generatedData to be generated
Controle.g., Doxorubicin-Reference value--
Controle.g., Ciprofloxacin--Reference value-

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of results.

Synthesis of Thiosemicarbazone Derivatives

A general procedure for the synthesis of thiosemicarbazone derivatives of this compound involves the condensation reaction between the aldehyde and a thiosemicarbazide.

  • Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol.

  • Add a solution of the appropriate thiosemicarbazide (1 mmol) in the same solvent.

  • A catalytic amount of an acid (e.g., a few drops of concentrated sulfuric acid or glacial acetic acid) can be added to facilitate the reaction.

  • The reaction mixture is then typically refluxed for a period of 2-6 hours.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold solvent and can be further purified by recrystallization from a suitable solvent system.

  • The structure of the synthesized derivatives should be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plates for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Workflows

The following diagrams illustrate the typical workflows for the synthesis and biological evaluation of this compound derivatives.

Synthesis_Workflow Start 1,4,5-Trimethyl-1H- imidazole-2-carbaldehyde Reaction Condensation Reaction (Reflux in Ethanol) Start->Reaction Reagent Thiosemicarbazide or Primary Amine Reagent->Reaction Purification Filtration & Recrystallization Reaction->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Product Target Derivative Characterization->Product

Synthetic pathway for derivatives.

Biological_Evaluation_Workflow cluster_synthesis Synthesis & Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Compound Library Library of Derivatives Anticancer Assay Cytotoxicity Assay (e.g., MTT) Compound Library->Anticancer Assay Antimicrobial Assay Antimicrobial Assay (e.g., MIC) Compound Library->Antimicrobial Assay Enzyme Assay Enzyme Inhibition Assay Compound Library->Enzyme Assay IC50 Determination IC50 / MIC Calculation Anticancer Assay->IC50 Determination Antimicrobial Assay->IC50 Determination Enzyme Assay->IC50 Determination SAR Analysis Structure-Activity Relationship (SAR) IC50 Determination->SAR Analysis

Workflow for biological evaluation.

A Spectroscopic Showdown: Distinguishing Imidazole-2-carbaldehyde and Its 4(5)-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. In the realm of heterocyclic compounds, imidazole-2-carbaldehyde and its constitutional isomer, imidazole-4(5)-carbaldehyde, present a compelling case for the power of spectroscopic techniques in unambiguous identification. This guide provides a detailed comparative analysis of these two isomers, leveraging experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to highlight their distinct spectral fingerprints.

The positional difference of the carbaldehyde group on the imidazole ring gives rise to unique electronic environments and vibrational modes, which are directly reflected in their respective spectra. Understanding these differences is crucial for reaction monitoring, quality control, and structure-activity relationship studies in drug discovery.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy for imidazole-2-carbaldehyde and imidazole-4(5)-carbaldehyde.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

CompoundChemical Shift (δ) ppm / Multiplicity / Assignment
Imidazole-2-carbaldehyde9.84 (s, 1H, -CHO), 7.75 (d, 1H, H4 or H5), 7.55 (d, 1H, H5 or H4), ~13.5 (br s, 1H, NH)
Imidazole-4(5)-carbaldehyde9.74 (s, 1H, -CHO), 7.99 (s, 1H, H2), 7.94 (s, 1H, H5 or H4), ~12.5 (br s, 1H, NH)[1]

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

CompoundChemical Shift (δ) ppm / Assignment
Imidazole-2-carbaldehyde~185 (-CHO), ~145 (C2), ~130 (C4), ~125 (C5)
Imidazole-4(5)-carbaldehyde184.46 (-CHO), 139.44 (C2), 134.9 (C4 or C5), 129.5 (C5 or C4)[1]

Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)

CompoundKey Absorption Bands (cm⁻¹) / Assignment
Imidazole-2-carbaldehyde~3100-2700 (broad, N-H stretch), ~1680 (C=O stretch), ~1550, 1480 (C=N, C=C ring stretch)
Imidazole-4(5)-carbaldehyde~3150-2850 (broad, N-H stretch), ~1665 (C=O stretch), ~1580, 1450 (C=N, C=C ring stretch)

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (in Methanol)

Compoundλmax (nm)Molar Absorptivity (ε)
Imidazole-2-carbaldehyde~280, with a weaker band around 215[2][3]~12,000 M⁻¹cm⁻¹ at 280 nm[4]
Imidazole-4(5)-carbaldehyde~260Not readily available

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the imidazole-carbaldehyde isomer in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum.

    • Typical parameters: spectral width of 16 ppm, pulse width of 30 degrees, relaxation delay of 2 seconds, and 16-32 scans.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 220 ppm, pulse width of 30 degrees, relaxation delay of 5 seconds, and 1024 or more scans.

    • Process the data with a line broadening of 1-2 Hz.

  • Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the imidazole-carbaldehyde isomer in spectroscopic grade methanol at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a series of dilutions in methanol to find a concentration that gives a maximum absorbance between 0.5 and 1.5. A typical final concentration is in the range of 0.01-0.05 mg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Fill one cuvette with the solvent (methanol) to serve as the reference.

    • Fill the other cuvette with the sample solution.

    • Scan the sample from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Visualizing the Workflow and Isomeric Relationship

To further clarify the experimental process and the structural relationship between the isomers, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Imidazole Carbaldehyde Isomer NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep UV_Prep Dissolve in Methanol Sample->UV_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR UV UV-Vis Spectrophotometer UV_Prep->UV NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data UV_Data UV-Vis Spectrum UV->UV_Data isomer_relationship cluster_isomers Imidazole Carbaldehyde Isomers cluster_spectroscopy Distinct Spectroscopic Signatures Imidazole Imidazole (Parent Heterocycle) Isomer2 Imidazole-2-carbaldehyde Imidazole->Isomer2 CHO at C2 Isomer45 Imidazole-4(5)-carbaldehyde (Tautomers) Imidazole->Isomer45 CHO at C4/C5 NMR_Sig Different Chemical Shifts (1H and 13C) Isomer2->NMR_Sig IR_Sig Shifts in C=O and Ring Vibrations Isomer2->IR_Sig UV_Sig Variation in λmax (Electronic Transitions) Isomer2->UV_Sig Isomer45->NMR_Sig Isomer45->IR_Sig Isomer45->UV_Sig

References

A Comparative Guide to Purity Analysis of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive overview of the purity analysis of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde, a key building block in various pharmaceutical syntheses, using High-Performance Liquid Chromatography (HPLC). We present a comparative analysis of a developed HPLC method against alternative analytical techniques, supported by representative experimental data.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for assessing the purity of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] For a substituted imidazole like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach. This method separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.

Representative HPLC Method

A robust RP-HPLC method was developed for the purity analysis of this compound. The method is designed to separate the main compound from potential process-related impurities, such as unreacted starting materials or by-products from synthesis.[3][4]

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in Diluent (50:50 Water:Acetonitrile)
Comparative Data

The following table summarizes the performance of the developed HPLC method in analyzing a synthesized batch of this compound compared to a certified reference standard.

Table 2: Comparative Purity Analysis

SampleRetention Time (min)Peak Area (%)Purity (%)Potential Impurities Detected
Reference Standard 8.5299.91>99.9-
Synthesized Batch 8.5198.7598.8Peaks at 4.2 min and 6.8 min

The data indicates that the synthesized batch has a purity of 98.8%, with two minor impurities detected at different retention times. These impurities could be unreacted starting materials or side products from the synthesis process. Further characterization by techniques like LC-MS would be required for structural elucidation of these impurities.

Alternative Analytical Techniques

While HPLC is the gold standard for purity analysis, other techniques can provide complementary information.

Table 3: Comparison with Alternative Methods

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.High resolution for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information based on the magnetic properties of atomic nuclei.Excellent for structural elucidation and quantification without a reference standard (qNMR).Lower sensitivity compared to HPLC, complex mixtures can be difficult to analyze.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and can provide molecular weight information, often coupled with LC or GC for separation.May not be suitable for quantitative analysis without appropriate standards.

Experimental Protocols

HPLC Method Protocol
  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent (50:50 Water:Acetonitrile) to obtain a concentration of about 1 mg/mL.

  • Preparation of Sample Solution:

    • Prepare the sample solution of the synthesized batch at the same concentration as the standard solution using the diluent.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters listed in Table 1.

    • Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis:

    • Calculate the purity of the sample by the area normalization method.

Visualizing the Workflow

The following diagram illustrates the logical workflow of the HPLC purity analysis process.

HPLC_Purity_Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Weigh Weigh Sample & Standard Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Purity Calculation Integrate->Calculate Report Generate Report Calculate->Report

References

Benchmarking Catalytic Activity of N-Heterocyclic Carbenes from 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of specific studies detailing the synthesis and catalytic activity of N-heterocyclic carbenes (NHCs) directly derived from 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde. While this aldehyde is recognized as a potential precursor for imidazolium salts, which are the chemical precursors to NHCs, there is no readily available experimental data to benchmark the catalytic performance of the corresponding NHC against other catalysts.

This guide, therefore, aims to provide a broader context for researchers, scientists, and drug development professionals by outlining the general principles of NHC catalysis originating from imidazole-based aldehydes. We will present a generalized workflow for the synthesis and application of such catalysts and include comparative data for structurally related NHC catalysts to offer a qualitative understanding of their potential performance.

General Principles of NHC Catalysis from Imidazole Aldehydes

N-heterocyclic carbenes are a class of persistent carbenes that have gained prominence as versatile ligands in organometallic chemistry and as organocatalysts in their own right. Their strong σ-donating ability and tunable steric and electronic properties make them highly effective in a wide range of chemical transformations.

The general pathway to catalytically active NHCs from imidazole aldehydes involves a two-step process:

  • Synthesis of the Imidazolium Salt (NHC Precursor): The aldehyde functionality of the imidazole derivative is typically converted into an imine, which then undergoes cyclization and subsequent alkylation or arylation to form a stable imidazolium salt.

  • Generation of the NHC: The imidazolium salt is deprotonated at the C2 position using a strong base to generate the highly reactive NHC in situ, or the NHC can be isolated and subsequently coordinated to a metal center to form a metal-NHC complex.

The catalytic activity of the resulting NHC is influenced by the substituents on the imidazole ring. The trimethyl substitution in the case of this compound would be expected to increase the electron-donating ability of the resulting NHC, which could enhance its catalytic activity in certain reactions.

Experimental Protocols: A Generalized Approach

While specific protocols for NHCs from this compound are not available, a general methodology for the synthesis of an NHC precursor from a related imidazole aldehyde and its application in a catalytic reaction is outlined below.

Synthesis of an Imidazolium Salt Precursor

A representative procedure for the synthesis of an imidazolium salt from an imidazole-2-carbaldehyde involves the following steps:

  • Reductive Amination: The imidazole-2-carbaldehyde (1 equivalent) is reacted with a primary amine (1 equivalent) in the presence of a reducing agent such as sodium borohydride in a suitable solvent like methanol.

  • Cyclization: The resulting secondary amine is then reacted with an orthoformate, such as triethyl orthoformate, typically under acidic conditions, to form the imidazolium salt.

  • Purification: The crude imidazolium salt is purified by recrystallization or column chromatography.

In Situ Generation of NHC and Catalytic Reaction

A general protocol for an NHC-catalyzed reaction, such as a cross-coupling reaction, is as follows:

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere, the imidazolium salt (e.g., 5 mol%) and a palladium source (e.g., Pd(OAc)₂, 2.5 mol%) are dissolved in a suitable solvent (e.g., dioxane).

  • Base Addition: A strong base (e.g., potassium tert-butoxide, 2 equivalents) is added to generate the NHC in situ.

  • Reaction Mixture: The aryl halide (1 equivalent) and the coupling partner (1.2 equivalents) are added to the reaction vessel.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred for a specified time (e.g., 12-24 hours).

  • Workup and Analysis: After the reaction is complete, the mixture is cooled, quenched, and the product is extracted and purified. The yield and other performance metrics are determined by techniques such as NMR spectroscopy and gas chromatography.

Comparative Data for Related NHC Catalysts

To provide a perspective on the expected performance of NHCs derived from imidazole aldehydes, the following table summarizes the catalytic activity of a well-established imidazole-based NHC catalyst, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr), in a representative Suzuki-Miyaura coupling reaction.

Catalyst Aryl Halide Boronic Acid Yield (%) Reaction Time (h) Temperature (°C)
Pd(OAc)₂ / IPr4-ChlorotoluenePhenylboronic acid9512100
Pd(OAc)₂ / IPr4-Bromoanisole4-Methylphenylboronic acid98880
Pd(OAc)₂ / IPr2-Chloropyridine3-Methoxyphenylboronic acid9216110

This data is illustrative and compiled from various sources in the chemical literature. It serves to provide a general benchmark for the performance of a highly active NHC-palladium catalyst system.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis of NHC precursors and their application in catalysis.

NHC_Synthesis_Workflow cluster_synthesis NHC Precursor Synthesis Imidazole Aldehyde Imidazole Aldehyde Reductive Amination Reductive Amination Imidazole Aldehyde->Reductive Amination Primary Amine Primary Amine Primary Amine->Reductive Amination Secondary Amine Secondary Amine Reductive Amination->Secondary Amine Cyclization Cyclization Secondary Amine->Cyclization Orthoformate Orthoformate Orthoformate->Cyclization Imidazolium Salt Imidazolium Salt Cyclization->Imidazolium Salt

Figure 1. Generalized workflow for the synthesis of an imidazolium salt (NHC precursor).

NHC_Catalysis_Workflow cluster_catalysis NHC-Catalyzed Reaction Imidazolium Salt Imidazolium Salt NHC Generation NHC Generation Imidazolium Salt->NHC Generation Base Base Base->NHC Generation NHC NHC NHC Generation->NHC Catalytic Cycle Catalytic Cycle NHC->Catalytic Cycle Metal Precursor Metal Precursor Metal Precursor->Catalytic Cycle Product Product Catalytic Cycle->Product Substrates Substrates Substrates->Catalytic Cycle

Figure 2. Generalized workflow for an NHC-metal catalyzed reaction.

Conclusion

While a direct benchmarking of the catalytic activity of NHCs derived from this compound is not possible due to the absence of specific data, the general principles of NHC catalysis suggest that such a catalyst could be a viable candidate for various organic transformations. The trimethyl substitution pattern may impart favorable electronic properties. Researchers interested in this specific NHC are encouraged to undertake its synthesis and catalytic evaluation to fill this gap in the scientific literature. The provided generalized protocols and comparative data for related systems can serve as a valuable starting point for such investigations.

A Comparative Guide to Formylating Agents for Trimethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the formylation of trimethylimidazole is a critical step in the synthesis of various pharmaceutical intermediates. The introduction of a formyl group onto the imidazole ring opens up a plethora of possibilities for further functionalization. This guide provides an objective comparison of common formylating agents for 1,2,4-trimethylimidazole, supported by available experimental data and detailed methodologies to aid in the selection of the most suitable agent for your synthetic needs.

The choice of formylating agent can significantly impact the yield, regioselectivity, and overall efficiency of the reaction. This comparison focuses on three widely recognized methods: the Vilsmeier-Haack reaction, the Duff reaction, and the Reimer-Tiemann reaction. While direct comparative studies on 1,2,4-trimethylimidazole are scarce in the literature, this guide synthesizes data from reactions on closely related substituted imidazoles to provide a comprehensive overview.

Performance Comparison of Formylating Agents

The following table summarizes the key performance indicators for the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions when applied to the formylation of electron-rich imidazoles. It is important to note that the yields and conditions can vary based on the specific substitution pattern of the imidazole ring.

Formylating Agent/ReactionReagentsTypical YieldReaction ConditionsRegioselectivity
Vilsmeier-Haack Reaction POCl₃ / DMFGood to Excellent0 °C to 100 °CHighly selective for the C5 position
Duff Reaction Hexamethylenetetramine (HMTA), Acid (e.g., TFA, AcOH)Moderate80-150 °CGenerally ortho to activating groups; can be less selective for imidazoles
Reimer-Tiemann Reaction Chloroform (CHCl₃), Strong Base (e.g., NaOH)Low to Moderate60-70 °CPrimarily ortho to hydroxyl groups; less common for non-phenolic heterocycles

Detailed Experimental Protocols

Vilsmeier-Haack Formylation of 1,2,4-Trimethylimidazole

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5][6] For imidazoles, it typically proceeds with high regioselectivity at the C5 position.

Protocol:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) to the DMF with vigorous stirring to form the Vilsmeier reagent. The addition should be done dropwise to control the exothermic reaction.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Dissolve 1,2,4-trimethylimidazole (1 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent.

  • Add the imidazole solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1,2,4-trimethylimidazole-5-carbaldehyde.

Reaction Mechanisms and Workflows

To visualize the processes involved in the formylation of trimethylimidazole, the following diagrams illustrate the Vilsmeier-Haack reaction workflow and the general mechanism.

Vilsmeier_Haack_Workflow Vilsmeier-Haack Reaction Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Trimethylimidazole 1,2,4-Trimethylimidazole Trimethylimidazole->Reaction_Mixture Hydrolysis Hydrolysis (Ice & Water) Reaction_Mixture->Hydrolysis Heat (60-80 °C) Neutralization Neutralization (Base) Hydrolysis->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification (Chromatography) Extraction->Purification Product 1,2,4-Trimethylimidazole-5-carbaldehyde Purification->Product

Caption: Workflow for the Vilsmeier-Haack formylation of 1,2,4-trimethylimidazole.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Formylation Mechanism on Imidazole cluster_reagent_formation Vilsmeier Reagent Formation cluster_electrophilic_attack Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH3)2N=CHCl]+ DMF->Vilsmeier_Reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent Imidazole 1,2,4-Trimethylimidazole Vilsmeier_Reagent->Imidazole Sigma_Complex Sigma Complex Intermediate Imidazole->Sigma_Complex Electrophilic Attack Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt Deprotonation Aldehyde 1,2,4-Trimethylimidazole-5-carbaldehyde Iminium_Salt->Aldehyde Hydrolysis Water H2O Water->Aldehyde

Caption: General mechanism of the Vilsmeier-Haack formylation on an imidazole ring.

Concluding Remarks

The Vilsmeier-Haack reaction stands out as the most effective and widely applicable method for the formylation of 1,2,4-trimethylimidazole, offering high yields and excellent regioselectivity. The Duff and Reimer-Tiemann reactions, while valuable for other substrates, are generally less efficient and selective for this particular transformation. The provided experimental protocol for the Vilsmeier-Haack reaction serves as a robust starting point for researchers. Optimization of reaction parameters such as temperature, reaction time, and solvent may be necessary to achieve the desired outcome for specific applications.

References

A Comparative Guide to the Regioselective Synthesis of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for producing 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde, a key building block in medicinal chemistry. The regioselectivity of the formylation of the substituted imidazole ring is a critical aspect of its synthesis, and this document outlines the primary methods employed, supported by experimental data and detailed protocols.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. The strategic introduction of a formyl group at the C-2 position of the imidazole ring is essential for further molecular modifications. However, the regioselectivity of this formylation can be influenced by both steric and electronic factors. The presence of three methyl groups on the imidazole ring presents a unique challenge due to steric hindrance. This guide compares the two most prevalent methods for the formylation of electron-rich heterocycles: the Vilsmeier-Haack reaction and metallation followed by formylation.

Comparison of Synthetic Methods

The selection of a synthetic route for the formylation of 1,4,5-trimethyl-1H-imidazole is primarily a choice between electrophilic substitution under Vilsmeier-Haack conditions and a metallation-formylation sequence. The regioselectivity in both methods is directed towards the C-2 position, which is the most electron-deficient and sterically accessible position for substitution on the imidazole ring.

MethodReagentsGeneral YieldRegioselectivityKey Considerations
Vilsmeier-Haack Reaction POCl₃, DMFModerate to GoodHigh (exclusive C-2 formylation)The reaction is typically performed at elevated temperatures. The Vilsmeier reagent is a relatively weak electrophile, but the electron-rich nature of the imidazole ring facilitates the reaction.[1][2][3]
Metallation-Formylation n-BuLi, THF; then DMFGood to HighHigh (exclusive C-2 formylation)Requires anhydrous conditions and low temperatures (-78 °C) for the lithiation step. This method is often preferred for substrates that are sensitive to the acidic conditions of the Vilsmeier-Haack reaction.[1]

Experimental Protocols

Synthesis of 1,4,5-Trimethyl-1H-imidazole (Starting Material)

A general method for the synthesis of multi-substituted imidazoles involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine, in the presence of an acid catalyst. For 1,4,5-trimethyl-1H-imidazole, diacetyl (butane-2,3-dione), methylamine, and formaldehyde can be used in a variation of the Radziszewski synthesis.

Method 1: Vilsmeier-Haack Formylation of 1,4,5-Trimethyl-1H-imidazole

This protocol is a standard procedure for the formylation of electron-rich heterocyclic compounds.

Procedure:

  • To a stirred solution of phosphoryl chloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of 1,4,5-trimethyl-1H-imidazole in anhydrous DMF dropwise.

  • After the addition is complete, the reaction mixture is heated to 80-90 °C and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is then cooled to room temperature and poured onto crushed ice.

  • The aqueous solution is neutralized with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to a pH of 7-8.

  • The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Method 2: Formylation via Lithiation

This method involves the deprotonation of the C-2 position of the imidazole ring followed by quenching with an electrophilic formylating agent.

Procedure:

  • To a solution of 1,4,5-trimethyl-1H-imidazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add a solution of n-butyllithium (n-BuLi) in hexanes dropwise.

  • The reaction mixture is stirred at -78 °C for 1-2 hours.

  • Anhydrous N,N-dimethylformamide (DMF) is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Confirmation of Regioselectivity

The regioselectivity of the formylation is confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum of the product, this compound, is expected to show a characteristic signal for the aldehyde proton in the region of δ 9.7-10.0 ppm. Furthermore, the signals corresponding to the methyl groups at the C-4 and C-5 positions should be equivalent, appearing as a single peak, which confirms that the substitution has occurred at the C-2 position. Key reported ¹H NMR signals for this compound include a singlet for the aldehyde proton at approximately δ 9.73 ppm and a singlet for the methyl groups at C-4/C-5 at approximately δ 2.46 ppm.[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic methods for obtaining this compound.

Vilsmeier_Haack_Reaction imidazole 1,4,5-Trimethyl-1H-imidazole intermediate Iminium Salt Intermediate imidazole->intermediate Electrophilic Aromatic Substitution vilsmeier_reagent Vilsmeier Reagent (POCl₃, DMF) vilsmeier_reagent->intermediate product This compound intermediate->product Hydrolysis hydrolysis Aqueous Workup (Hydrolysis)

Vilsmeier-Haack formylation pathway.

Lithiation_Formylation imidazole 1,4,5-Trimethyl-1H-imidazole lithiated_intermediate 2-Lithio-1,4,5-trimethyl- 1H-imidazole imidazole->lithiated_intermediate Deprotonation nBuLi n-BuLi, THF -78 °C nBuLi->lithiated_intermediate adduct Tetrahedral Intermediate lithiated_intermediate->adduct Nucleophilic Addition DMF DMF DMF->adduct product This compound adduct->product Workup

Lithiation and formylation pathway.

References

Cross-Validation of Analytical Methods for 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of suitable analytical methods for the quantification of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde, a key intermediate and potential impurity in pharmaceutical synthesis. The selection of a robust and reliable analytical method is critical for ensuring drug quality, safety, and efficacy.[1][2][3] This document outlines potential analytical techniques, presents a framework for their cross-validation, and provides detailed experimental protocols based on established methods for analogous compounds.

Introduction to Analytical Challenges

This compound, as a substituted imidazole aldehyde, presents unique analytical challenges due to its polarity and potential for reactivity. The accurate and precise quantification of this compound in various matrices, such as in-process control samples and final active pharmaceutical ingredients (APIs), is paramount.[4] Method validation and cross-validation between different techniques are essential to ensure data integrity and regulatory compliance.[5]

Comparison of Recommended Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most suitable techniques for the analysis of imidazole derivatives and aldehydes.[2][6][7]

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polaritySeparation based on volatility and polaritySeparation based on polarity, with highly selective and sensitive detection
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~0.001 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.03 µg/mL~0.003 µg/mL
**Linearity (R²) **>0.999>0.999>0.999
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98-102%95-105%99-101%
Sample Throughput HighMediumMedium
Instrumentation Cost ModerateModerateHigh
Expertise Required IntermediateIntermediateHigh

Table 1: Comparison of Quantitative Performance Parameters

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely used technique for the quantification of imidazole-containing compounds.[6][8]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Perform sonication for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 280 nm

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2][4] For a polar compound like an imidazole aldehyde, derivatization may be necessary to improve volatility and chromatographic performance.

Sample Preparation and Derivatization:

  • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).

  • Add a derivatizing agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + TMCS).

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Split (10:1)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Cross-Validation Workflow

Cross-validation ensures that different analytical methods provide comparable results.[5]

Cross-Validation Workflow prep Prepare a single, homogeneous batch of sample containing this compound split Split the sample into two sets prep->split hplc Analyze one set using the validated HPLC-UV method split->hplc gcms Analyze the second set using the validated GC-MS method split->gcms data Collect and process quantitative data from both methods hplc->data gcms->data compare Statistically compare the results (e.g., using t-test or equivalence testing) data->compare conclusion Determine if the methods are interchangeable within acceptable limits compare->conclusion

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Signaling Pathway Context (Hypothetical)

While the specific biological pathways involving this compound are not extensively documented, imidazole-containing compounds are known to interact with various biological targets. For instance, they can act as enzyme inhibitors or receptor agonists/antagonists. A hypothetical signaling pathway is depicted below.

Hypothetical Signaling Pathway ligand 1,4,5-Trimethyl-1H- imidazole-2-carbaldehyde receptor Receptor Protein ligand->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger Production effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: A potential G-protein coupled receptor signaling pathway.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. Cross-validation of these methods is a critical step in ensuring the reliability and comparability of analytical data, which is essential for regulatory submissions and quality control in drug development. For ultimate sensitivity and selectivity, LC-MS/MS would be the preferred method, though it comes with higher operational costs and complexity.

References

Safety Operating Guide

Proper Disposal of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this chemical.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure all necessary safety precautions are in place.

Personal Protective Equipment (PPE): All personnel involved in the handling and disposal of this compound must wear the following PPE to prevent exposure:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and dust.[4][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption.[9]
Body Protection Fully-buttoned laboratory coatProtects against contamination of personal clothing.[9]
Respiratory Use in a well-ventilated area or fume hoodAvoids inhalation of dust or vapors.[9][10]

Emergency Preparedness:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently certified.[8][9]

  • Have a spill kit readily available that is appropriate for solid chemical spills.

II. Step-by-Step Disposal Protocol

All laboratory chemical waste should be treated as hazardous unless confirmed to be non-hazardous.[11] The disposal of this compound must be conducted in a manner that ensures safety and regulatory compliance.

Experimental Protocol for Waste Collection:

  • Designated Waste Container:

    • Use a dedicated, sealable, and airtight waste container that is compatible with the chemical. Plastic containers are often preferred.[9][12]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6][12]

  • Waste Segregation:

    • Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[12]

    • Crucially, do not mix this waste with other chemical waste streams, especially incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8][9][10]

  • Handling and Transfer:

    • When transferring the chemical to the waste container, do so carefully to avoid creating dust.[2][4][13]

    • If the chemical is a solid, use a scoop or spatula.

    • Seal the container tightly after each addition of waste.[12][14]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into the designated hazardous waste container.[1][4][13]

    • Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.[9][11]

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[11]

  • Final Disposal:

    • Once the waste container is full or is no longer being used, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[6][9][12]

    • Do not dispose of this chemical down the drain or in the regular trash.[4][7][15]

III. Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have 1,4,5-Trimethyl-1H-imidazole- 2-carbaldehyde for Disposal ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_container Step 2: Use Labeled, Compatible Hazardous Waste Container ppe->waste_container transfer Step 3: Carefully Transfer Waste (Avoid Dust) waste_container->transfer seal Step 4: Securely Seal Container transfer->seal storage Step 5: Store in Designated Satellite Accumulation Area seal->storage check_spill Spill Occurred? storage->check_spill spill_cleanup Follow Spill Cleanup Protocol check_spill->spill_cleanup Yes collection Step 6: Arrange for Collection by EHS/Licensed Contractor check_spill->collection No spill_cleanup->storage end End: Proper Disposal Complete collection->end

Caption: Disposal workflow for this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.

References

Essential Safety and Operational Guide for 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for handling 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde in a laboratory setting. The following procedures are based on best practices for handling similar aldehyde compounds and should be implemented to ensure the safety of all personnel.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure to this compound. The following table summarizes the required PPE for various tasks.

TaskHand ProtectionEye and Face ProtectionRespiratory ProtectionBody Protection
Weighing and Transfer Chemical-resistant gloves (e.g., Nitrile)Safety glasses with side shields or chemical splash gogglesUse in a well-ventilated area or chemical fume hood.Laboratory coat
Solution Preparation Chemical-resistant gloves (e.g., Nitrile)Chemical splash goggles and a face shieldWork within a certified chemical fume hood.Chemical-resistant apron over a laboratory coat
Reaction Setup Chemical-resistant gloves (e.g., Nitrile)Chemical splash gogglesWork within a certified chemical fume hood.Laboratory coat
Spill Cleanup Heavy-duty chemical-resistant glovesChemical splash goggles and a face shieldAir-purifying respirator with appropriate cartridges.[1][2]Chemical-resistant coveralls and boots.[1][2]

Note: Always inspect gloves for tears or holes before use.[3] Contaminated clothing should be removed immediately and laundered before reuse.[4][5]

Emergency Procedures: First Aid

Immediate action is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][6] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6]
Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure a safe laboratory environment.

  • Handling:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][7]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Wash hands thoroughly after handling.[4][5][6]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[6]

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][7]

    • Store away from incompatible materials such as strong oxidizing agents.[4]

    • Store in a locked cabinet or a secure area.[4][6]

Disposal Plan

All waste materials should be handled as hazardous chemical waste.

  • Waste Collection:

    • Collect excess and waste material in a designated, labeled, and sealed container.

  • Disposal:

    • Dispose of the waste through a licensed hazardous waste disposal company.

    • Do not dispose of down the drain or in general waste.[4]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[5]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound during a typical laboratory experiment.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal A Don Personal Protective Equipment (PPE) B Prepare Work Area in Chemical Fume Hood A->B C Weigh Compound B->C D Prepare Solution C->D E Perform Reaction D->E F Quench Reaction & Work-up E->F G Segregate and Label Waste F->G H Decontaminate Glassware and Work Area G->H I Dispose of Waste via Licensed Contractor H->I J J I->J End of Process

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.